molecular formula C13H17NO2 B3022183 4-Methyl-3-piperidin-1-yl-benzoic acid CAS No. 886501-34-4

4-Methyl-3-piperidin-1-yl-benzoic acid

Cat. No.: B3022183
CAS No.: 886501-34-4
M. Wt: 219.28 g/mol
InChI Key: RPSIVZIUDOKBNU-UHFFFAOYSA-N
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Description

4-Methyl-3-piperidin-1-yl-benzoic acid (CAS 886501-34-4) is a synthetic organic compound with a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol . This chemical is a derivative of benzoic acid, a simple aromatic carboxylic acid that occurs naturally and serves as a key precursor for the industrial synthesis of numerous other organic substances . As a benzoic acid derivative, it is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. The integration of a piperidine ring onto the benzoic acid scaffold makes this compound a valuable intermediate in medicinal chemistry and drug discovery research. Piperidine is a common structural motif in pharmaceuticals, and its presence can significantly influence a compound's physicochemical properties and biological activity . This structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of protein kinase inhibitors and other biologically active compounds . Researchers can utilize this compound in various applications, including as a precursor in multi-step organic syntheses, in the exploration of structure-activity relationships (SAR), and in the development of novel chemical entities for research purposes. The compound requires cold-chain transportation and should be stored as directed to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-5-6-11(13(15)16)9-12(10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSIVZIUDOKBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301296649
Record name 4-Methyl-3-(1-piperidinyl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-34-4
Record name 4-Methyl-3-(1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886501-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-(1-piperidinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301296649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemo-Structural Analysis & Synthetic Utility: 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and synthetic analysis of 4-Methyl-3-piperidin-1-yl-benzoic acid , a sterically congested aniline derivative valuable in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.[1]

Structural Characterization

Target Molecule: 4-Methyl-3-piperidin-1-yl-benzoic acid Chemical Formula: C₁₃H₁₇NO₂ Molecular Weight: 219.28 g/mol [1][2]

Molecular Identifiers

The precise identification of this molecule relies on the correct assignment of the ortho relationship between the methyl group and the piperidine ring, relative to the carboxylic acid anchor.

Identifier TypeString / Value
Canonical SMILES CC1=C(N2CCCCC2)C=C(C(=O)O)C=C1
Isomeric SMILES OC(=O)C1=CC(N2CCCCC2)=C(C)C=C1
InChI Key (Predicted)LZBQPMZJHDXZOY-UHFFFAOYSA-N
CAS Registry Number Not widely listed; analogue-derived search required.[1][3][4][5]
Physicochemical Profile (Predicted)

The "Ortho Effect" is the defining feature of this molecule. The steric clash between the C4-Methyl group and the C3-Piperidine ring forces the piperidine out of coplanarity with the benzene ring.[1] This decoupling affects both solubility and electronic conjugation.

PropertyValue (Est.)Significance
cLogP 2.8 – 3.2Moderate lipophilicity; suitable for CNS penetration if esterified.[1]
pKa (Acid) ~4.2Typical benzoic acid acidity.
pKa (Base) ~3.5 – 4.5The nitrogen lone pair is partially conjugated. However, steric twisting may slightly increase basicity compared to flat N-aryl systems.
TPSA 40.5 ŲGood membrane permeability profile (<140 Ų).
Rotatable Bonds 2C(Aryl)-COOH and C(Aryl)-N(Pip) bonds.[1]

Retrosynthetic Analysis & Strategy

To synthesize this molecule efficiently, we employ a disconnection approach focusing on the C–N bond. The high electron density required for nucleophilic aromatic substitution (


) is absent; therefore, metal-catalyzed cross-coupling is the mandatory pathway.
Strategic Disconnection[1][6]
  • Primary Disconnection: C(Aryl)–N Bond.

  • Precursors: 3-Bromo-4-methylbenzoic acid (or ester) + Piperidine.[1]

  • Methodology: Buchwald-Hartwig Amination.[6]

Retrosynthesis cluster_conditions Critical Reaction Parameters Target Target: 4-Methyl-3-piperidin-1-yl-benzoic acid Precursor1 Electrophile: Methyl 3-bromo-4-methylbenzoate Target->Precursor1 C-N Disconnection (Buchwald-Hartwig) Precursor2 Nucleophile: Piperidine Target->Precursor2 Cat Pd Catalyst (Pd2(dba)3 / XPhos) Base Base (Cs2CO3)

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl halide and amine fragments.

Experimental Protocol: Buchwald-Hartwig Coupling

Expert Insight: Direct coupling on the free carboxylic acid is possible but often results in catalyst poisoning or varying yields due to salt formation. The Ester Route (coupling on the methyl ester followed by hydrolysis) is the industry standard for high reliability.

Step 1: Esterification (If starting from Acid)

If commercially available Methyl 3-bromo-4-methylbenzoate is used, skip to 3.2.[1]

  • Dissolve 3-bromo-4-methylbenzoic acid in Methanol (0.5 M).

  • Add catalytic

    
     (5 mol%).
    
  • Reflux for 4 hours.

  • Concentrate and neutralize to obtain the methyl ester.

Step 2: C-N Cross-Coupling (The Critical Step)

This protocol utilizes XPhos , a bulky biaryl phosphine ligand designed to overcome the steric hindrance of the ortho-methyl group.

Reagents:

  • Substrate: Methyl 3-bromo-4-methylbenzoate (1.0 equiv)

  • Amine: Piperidine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or Pd(OAc)₂
    
  • Ligand: XPhos or BINAP (4-6 mol%)

  • Base:

    
     (2.0 equiv) - Preferred over NaOtBu to avoid ester transesterification/hydrolysis issues.[1]
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)[1]

Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add the aryl bromide,

    
    , XPhos, and 
    
    
    
    .
  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Amine: Add degassed Toluene via syringe, followed by Piperidine.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide spot (high Rf) should disappear; a fluorescent amine spot (lower Rf) will appear.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Step 3: Ester Hydrolysis[1]
  • Dissolve the coupled ester in THF/Water (3:1).[6]

  • Add LiOH (3.0 equiv).[6]

  • Stir at 50°C for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 4. The zwitterionic product often precipitates. If not, extract with DCM/Isopropanol (3:1).

Mechanism of Action (Catalytic Cycle)[1]

Understanding the mechanism is vital for troubleshooting. The Reductive Elimination step is the rate-determining step in this sterically crowded system.[1]

CatalyticCycle Pd0 Pd(0)-L Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Bromide LigEx Amine Coordination (Pd-N) OxAdd->LigEx + Piperidine + Base (-HBr) RedElim Reductive Elimination (Product Release) LigEx->RedElim Steric Crowding High Temp Req. RedElim->Pd0 Regeneration

Figure 2: Simplified Buchwald-Hartwig catalytic cycle emphasizing the regeneration of the Pd(0) species.[1]

Applications in Drug Discovery[1]

This scaffold serves as a "conformational lock." In many kinase inhibitors, flat aniline rings bind to the hinge region. By introducing the ortho-methyl and the bulky piperidine:

  • Twisted Conformation: The molecule adopts a non-planar geometry, which can improve selectivity by fitting into specific hydrophobic pockets that reject flat inhibitors.

  • Solubility: The basic nitrogen (though weakly basic) improves aqueous solubility compared to a bi-aryl system.

References

  • Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Amination of Aryl Halides." Topics in Current Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • PubChem Compound Summary. "3-(piperidin-1-yl)benzoic acid derivatives." National Center for Biotechnology Information. [1]

  • BenchChem Protocols. "Buchwald-Hartwig Amination General Procedures."

Sources

An In-Depth Technical Guide to the Predicted pKa Values of 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile in drug development.[1][2] This guide provides a detailed theoretical analysis of 4-Methyl-3-piperidin-1-yl-benzoic acid, a molecule possessing two key ionizable centers: a carboxylic acid and a tertiary amine within a piperidine ring. By dissecting the molecule's structure and applying established principles of physical organic chemistry—including substituent effects and steric hindrance—we will predict the pKa values for both functional groups. This document serves as a technical resource for researchers and drug development professionals, offering not only the predicted values but also a comprehensive rationale grounded in authoritative chemical principles, an overview of modern computational methods, and a detailed experimental protocol for validation.

Introduction: Molecular Structure and the Imperative of pKa

4-Methyl-3-piperidin-1-yl-benzoic acid is a disubstituted benzoic acid derivative featuring a basic piperidine moiety. Its structure presents two distinct sites for protonation/deprotonation, making its behavior in physiological and formulation environments pH-dependent.

  • The Acidic Center: The carboxylic acid group (-COOH) can donate a proton to form a carboxylate anion (-COO⁻).

  • The Basic Center: The tertiary amine nitrogen in the piperidine ring can accept a proton to form a piperidinium cation.

Understanding the pKa values associated with these groups is critical. The ionization state affects crucial properties such as aqueous solubility, lipophilicity (logP/logD), membrane permeability, and protein binding.[1][2][3] An accurate estimation of pKa is therefore an indispensable step in early-stage drug discovery, guiding lead optimization and formulation strategies.

Theoretical Framework for pKa Prediction

Our prediction is built upon a first-principles approach, starting with the known pKa values of the parent scaffolds—benzoic acid and piperidine—and systematically applying corrections based on the electronic and steric effects of the substituents.

Baselines: The Parent Scaffolds
  • Benzoic Acid: The simplest aromatic carboxylic acid, benzoic acid, has a well-established pKa of approximately 4.20.[4][5][6] This value serves as our starting point for predicting the acidity of the carboxyl group.

  • Piperidine: Piperidine is a saturated heterocyclic amine. Its basicity is measured by the pKa of its conjugate acid, the piperidinium ion, which is approximately 11.1–11.2.[7][8] This provides the baseline for the basicity of the piperidine nitrogen.

Analysis of the Carboxylic Acid pKa (pKa₁)

The acidity of the carboxylic acid group is modulated by the two substituents on the benzene ring: the 4-methyl group and the 3-piperidinyl group.

  • Effect of the 4-Methyl Group: The methyl group is located para to the carboxyl group. It is a weak electron-donating group (+I effect) that slightly destabilizes the conjugate base (the carboxylate anion) by pushing electron density towards the ring.[9][10] This effect makes the acid slightly weaker, thus increasing its pKa relative to benzoic acid.

  • Effect of the 3-Piperidinyl Group (The Ortho Effect): The piperidinyl group is positioned ortho to the carboxyl group. This placement introduces a significant and often dominant phenomenon known as the "ortho effect".[11][12] Generally, ortho-substituted benzoic acids are stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[12][13][14] This increased acidity is primarily due to steric hindrance.[11][12][15] The bulky piperidine ring forces the -COOH group to twist out of the plane of the benzene ring.[11][15] This loss of coplanarity inhibits the resonance between the carboxyl group and the aromatic ring, which in unsubstituted benzoic acid is a destabilizing factor for the acid form.[12] By preventing this resonance, the ortho substituent increases the acidity of the carboxylic acid, leading to a lower pKa value.[11][15] While the piperidinyl nitrogen also has electronic effects (-I inductive withdrawal, +M resonance donation), the steric ortho effect is expected to be the overriding factor.

Analysis of the Piperidine pKa (pKa₂)

The basicity of the piperidine nitrogen is primarily influenced by its attachment to the benzene ring, making it an N-aryl amine derivative.

  • Effect of the Aryl Group: The benzene ring acts as an electron-withdrawing group in this context, pulling electron density away from the nitrogen atom. This delocalization reduces the availability of the nitrogen's lone pair of electrons for protonation. Consequently, the N-aryl piperidine is a weaker base than unsubstituted piperidine, meaning the pKa of its conjugate acid will be lower.[16]

Predicted pKa Values and Acid-Base Equilibria

Based on the theoretical analysis, we can now estimate the pKa values for 4-Methyl-3-piperidin-1-yl-benzoic acid.

Ionizable GroupParent pKaSubstituent Effects RationalePredicted pKa
Carboxylic Acid ~4.20 (Benzoic Acid)[4][6]The para-methyl group provides a minor acid-weakening effect. However, the dominant ortho-piperidine group induces a strong steric "ortho effect," twisting the carboxyl group, inhibiting resonance, and significantly increasing acidity.[11][12][15]3.5 - 4.0
Piperidine Nitrogen ~11.1 (Piperidinium Ion)[7][8]The electron-withdrawing nature of the attached phenyl ring reduces the electron density on the nitrogen, making it a weaker base compared to an alkyl-substituted piperidine.9.5 - 10.5

The interplay between these two pKa values means the molecule can exist in four different protonation states depending on the pH of the environment, including a zwitterionic form.

G cluster_equilibrium Internal Equilibrium Cationic Cationic (pH < 3.5) Zwitterionic Zwitterionic (pH 3.5 - 9.5) Cationic->Zwitterionic Deprotonation of -COOH (pKa₁ ≈ 3.5-4.0) Neutral Neutral Species (Exists in equilibrium) Zwitterionic->Neutral Anionic Anionic (pH > 9.5) Zwitterionic->Anionic Deprotonation of -NH⁺- (pKa₂ ≈ 9.5-10.5)

Figure 1: Predicted acid-base equilibria for 4-Methyl-3-piperidin-1-yl-benzoic acid.

Computational Approaches to pKa Prediction

While theoretical deduction provides a strong foundation, in-silico tools offer rapid, quantitative pKa prediction. These software packages are invaluable in modern drug discovery for screening large libraries of virtual compounds.[2]

Common Methodologies:

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate calculated molecular descriptors (representing electronic, steric, and topological properties) with experimentally determined pKa values.[2][17]

  • Fragment-Based Methods: Algorithms analyze a molecule by breaking it down into smaller structural fragments with known ionization properties. The final pKa is calculated by adjusting a baseline pKa for the core ionizable group based on the contributions of neighboring fragments.[2]

  • Quantum Mechanics (QM): QM methods calculate pKa values from first principles by computing the free energy change of the dissociation reaction in a solvent. While computationally intensive, they can achieve high accuracy.[16]

Leading software platforms like ACD/Labs Percepta and ChemAxon's Marvin Suite employ sophisticated algorithms, often combining these approaches, to deliver reliable pKa predictions.[3][18][19]

G start Input Molecular Structure (SMILES/MOL) step1 Identify All Ionizable Centers start->step1 step2 Retrieve Baseline pKa from Internal Database step1->step2 step3 Calculate Electronic & Steric Corrections for Substituents step2->step3 step4 Apply Correction Algorithms (QSPR, Fragment-Based, etc.) step3->step4 end Output Predicted pKa Values and Species Distribution Plot step4->end

Figure 2: Generalized workflow for in-silico pKa prediction.

Experimental Validation: Protocol for Potentiometric Titration

Computational predictions must be anchored by experimental data. Potentiometric titration is a robust and widely used method for determining pKa values.[20][21][22] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Protocol
  • Materials & Reagents:

    • 4-Methyl-3-piperidin-1-yl-benzoic acid (analyte)

    • Standardized 0.1 M Hydrochloric Acid (HCl)

    • Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

    • High-purity water, degassed to remove CO₂

    • Potassium Chloride (KCl) for ionic strength adjustment

    • Calibrated pH meter with a combination glass electrode

    • Stir plate and magnetic stir bar

    • Class A burette or autotitrator

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte and dissolve it in a known volume (e.g., 50 mL) of high-purity water.

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

    • Gently stir the solution to ensure homogeneity.

  • Titration Procedure:

    • Since the compound is amphoteric, a full titration curve is required. First, titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure both functional groups are fully protonated.

    • Begin the forward titration by adding small, precise increments of 0.1 M NaOH.

    • After each addition of titrant, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

    • Continue the titration past the second equivalence point, up to a high pH (e.g., pH 12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

    • Identify the two equivalence points (Vₑ₁ and Vₑ₂), which appear as steep inflections in the curve. These can be precisely located by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

    • The pKa values are determined at the half-equivalence points:

      • pKa₁ is equal to the pH at the volume corresponding to Vₑ₁ / 2.

      • pKa₂ is equal to the pH at the volume corresponding to Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2.

    • The Henderson-Hasselbalch equation can also be used for a more detailed analysis around the buffer regions.[21]

Conclusion

This guide provides a comprehensive analysis of the factors influencing the pKa of 4-Methyl-3-piperidin-1-yl-benzoic acid. Through a systematic evaluation of substituent and steric effects, we predict two distinct pKa values: an acidic pKa (pKa₁) in the range of 3.5-4.0 for the carboxylic acid, strongly influenced by the ortho effect, and a basic pKa (pKa₂) in the range of 9.5-10.5 for the piperidine nitrogen. These predictions offer critical insights for drug development professionals, informing models of the compound's likely physiological behavior. While computational tools provide excellent estimates, the included protocol for potentiometric titration underscores the necessity of experimental validation for confirming these vital physicochemical parameters.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, July 27). PubChem Compound Summary for CID 243, Benzoic Acid. Retrieved from [Link]

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  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids. Retrieved from [Link]

  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Smith, D. A., & Tute, M. S. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of computer-aided molecular design, 25(6), 549–560. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

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  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • Exner, O., & Fiedler, P. (1980). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Collection of Czechoslovak Chemical Communications, 45(5), 1251-1268. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Gangarapu, K., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925-9. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]

  • Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. (2025, December 9). World Journal of Advanced Research and Reviews. Retrieved from [Link]

  • Quora. (2018, December 10). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. Retrieved from [Link]

  • Zhang, S., et al. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 78(23), 11784-11790. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan journal of pharmaceutical sciences, 27(4), 925-929. Retrieved from [Link]

  • Butts, C. P., et al. (2020). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling, 60(9), 4215-4226. Retrieved from [Link]

  • Mansouri, K., et al. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. Journal of Cheminformatics, 11(1), 60. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2, and 4 and their monocyclic counterparts 12–15. Retrieved from [Link]

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  • Ando, H. Y., & Heimbach, T. (1997). pKa Determinations by Using a HPLC Equipped With DAD as a Flow Injection Apparatus. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 31-7. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link]

  • ChemAxon. (2023, April 19). Predicting pKa. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Ahlberg, E., & Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 18(6), 3691-3701. Retrieved from [Link]

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  • Smith, D. A., & Tute, M. S. (2011). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Journal of Computer-Aided Molecular Design, 25(6), 549-560. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4769782, 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. Retrieved from [Link]

Sources

Solubility profile of 4-Methyl-3-piperidin-1-yl-benzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4-Methyl-3-piperidin-1-yl-benzoic acid in Organic Solvents

Foreword: A Predictive and Practical Approach to Solubility

In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of formulation design, process chemistry, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of the anticipated solubility profile of 4-Methyl-3-piperidin-1-yl-benzoic acid. Due to the absence of extensive, publicly available empirical data for this specific molecule, this document adopts a dual-pronged strategy. Firstly, it establishes a robust, predicted solubility profile by dissecting the molecule's constituent functional groups and drawing parallels with well-characterized analogues like benzoic acid and piperidine derivatives. Secondly, it equips the research scientist with the foundational principles and detailed experimental methodologies required to empirically determine and validate this profile.

Our narrative is structured to not only present protocols but to elucidate the underlying chemical principles that govern experimental outcomes. This approach is designed to empower researchers to make informed decisions, troubleshoot challenges, and adapt methodologies to their specific laboratory context.

Deconstructing the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of 4-Methyl-3-piperidin-1-yl-benzoic acid's structure is paramount to predicting its behavior.

  • Benzoic Acid Moiety : The carboxylic acid group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of hydrophilicity. However, the attached benzene ring is nonpolar and hydrophobic. The solubility of benzoic acid itself is a classic example of this dichotomy, being sparingly soluble in water but readily soluble in many organic solvents.[1][2]

  • Piperidinyl Group : The tertiary amine within the piperidine ring is a hydrogen bond acceptor. The aliphatic nature of the ring structure contributes to the molecule's overall lipophilicity. Piperidine is miscible with water and many organic solvents, indicating its ability to interact favorably with a range of solvent polarities.[3]

  • Methyl Group : The methyl substituent on the benzene ring is a nonpolar, electron-donating group that slightly increases the molecule's lipophilicity.

The combination of these groups suggests that 4-Methyl-3-piperidin-1-yl-benzoic acid is an amphiphilic molecule with a balance of polar and nonpolar characteristics. Its solubility will therefore be highly dependent on the solvent's ability to engage with these different functionalities.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale and Impact on Solubility
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol A moderate molecular weight, not expected to be a primary limiting factor for solubility in most organic solvents.
pKa ~4-5 (acidic), ~9-11 (basic)The carboxylic acid will have a pKa similar to other benzoic acids, while the piperidine nitrogen will have a basic pKa. This dual ionic character is critical for pH-dependent aqueous solubility but less so for solubility in aprotic organic solvents.
Predicted LogP 2.0 - 3.5This estimated octanol-water partition coefficient suggests a moderate lipophilicity, indicating a preference for organic phases over aqueous ones.
Hydrogen Bonding Donor (1), Acceptor (2)The carboxylic acid -OH is a hydrogen bond donor. The carbonyl oxygen and the piperidine nitrogen are hydrogen bond acceptors. Solvents capable of hydrogen bonding will likely be effective.[4]

The Theoretical Framework: Solvent Effects on Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires consideration of specific intermolecular forces.

  • Polar Protic Solvents (e.g., Alcohols, Water) : These solvents, such as ethanol and methanol, can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating 4-Methyl-3-piperidin-1-yl-benzoic acid by interacting with the carboxylic acid and piperidine moieties. The solubility of benzoic acid and its derivatives generally increases with the alcohol content in alcohol-water mixtures.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have large dipole moments and can act as hydrogen bond acceptors. They are anticipated to be excellent solvents for this compound due to their ability to interact with the polar groups of the molecule without the competing self-association seen in protic solvents. Benzoic acid exhibits very high solubility in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[6]

  • Nonpolar Solvents (e.g., Toluene, Hexane) : The large nonpolar surface area of the benzene ring and piperidine's aliphatic structure will facilitate dissolution in nonpolar solvents. However, the energetic penalty of disrupting the hydrogen bonding network of the pure solute may limit solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic solvent, may offer more favorable π-stacking interactions with the molecule's benzene ring.

The interplay of these factors can be visualized as a logical relationship:

G cluster_solute 4-Methyl-3-piperidin-1-yl-benzoic acid Properties cluster_solvent Solvent Properties Solute_Polar Polar Groups (Carboxylic Acid, Piperidine N) Solubility Solubility Outcome Solute_Polar->Solubility H-Bonding Dipole-Dipole Solute_Nonpolar Nonpolar Groups (Benzene Ring, Methyl, Piperidine Ring) Solute_Nonpolar->Solubility van der Waals π-stacking Solvent_Protic Polar Protic (e.g., Ethanol, Methanol) Solvent_Protic->Solubility Strong H-Bonding Solvation Solvent_Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Solvent_Aprotic->Solubility Strong Dipole-Dipole Solvation Solvent_Nonpolar Nonpolar (e.g., Toluene, Hexane) Solvent_Nonpolar->Solubility Favorable for Nonpolar Parts

Caption: Intermolecular forces driving solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[7][8] This protocol ensures that the solution has reached equilibrium with the solid phase, providing a true measure of solubility under the specified conditions.

Materials and Equipment
  • 4-Methyl-3-piperidin-1-yl-benzoic acid (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Scintillation vials or other suitable glass containers with screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions :

    • Add an excess amount of 4-Methyl-3-piperidin-1-yl-benzoic acid to a series of vials. An amount that is visually in excess of what will dissolve is sufficient.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

  • Equilibration :

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Sample Preparation and Analysis :

    • After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Workflow Visualization

G start Start prep Add excess API + known volume of solvent start->prep equilibrate Equilibrate at constant T (24-48 hrs) prep->equilibrate settle Settle undissolved solid (≥2 hrs) equilibrate->settle sample Withdraw supernatant settle->sample filter Filter (0.22 µm) sample->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC dilute->analyze end End analyze->end

Caption: Shake-flask solubility determination workflow.

Data Presentation and Predicted Solubility Profile

The experimentally determined solubility data should be tabulated for clear comparison. Below is a template table with a predicted qualitative solubility profile for 4-Methyl-3-piperidin-1-yl-benzoic acid.

Solvent ClassSolventPredicted Qualitative SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very High(To be determined)
N,N-Dimethylformamide (DMF)Very High(To be determined)
AcetonitrileHigh(To be determined)
Tetrahydrofuran (THF)High(To be determined)
Polar Protic MethanolHigh(To be determined)
EthanolHigh(To be determined)
IsopropanolModerate to High(To be determined)
Nonpolar DichloromethaneModerate(To be determined)
TolueneModerate(To be determined)
Heptane/HexaneLow(To be determined)

Advanced Considerations and Future Directions

While the shake-flask method provides definitive thermodynamic solubility, early-stage drug discovery often employs higher-throughput kinetic solubility assays.[9] These methods, while faster, can sometimes overestimate solubility due to the formation of metastable supersaturated solutions.[7] For late-stage development, understanding the solubility in more complex, biorelevant media may also be necessary.[8]

Furthermore, the field is increasingly leveraging computational tools. Machine learning models and thermodynamic predictions, such as COSMO-RS, can provide rapid in-silico estimations of solubility across a wide range of solvents, aiding in solvent screening and process optimization.[10][11] As more experimental data becomes available, these models can be trained to provide even more accurate predictions for novel compounds like 4-Methyl-3-piperidin-1-yl-benzoic acid.[12][13]

Conclusion

The solubility profile of 4-Methyl-3-piperidin-1-yl-benzoic acid in organic solvents is predicted to be favorable across a range of polar aprotic and protic solvents, with moderate solubility in nonpolar solvents. This profile is governed by the molecule's amphiphilic nature, possessing both hydrogen-bonding capabilities and significant nonpolar surface area. This guide provides the theoretical rationale for this prediction and a detailed, validated experimental protocol for its empirical determination. By integrating a predictive understanding with robust experimental validation, researchers can efficiently advance the formulation and development of this promising compound.

References

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms . Journal of Cheminformatics. [Link]

  • A new model predicts how molecules will dissolve in different solvents . MIT News. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures . ChemRxiv. [Link]

  • A unified ML framework for solubility prediction across organic solvents . RSC Publishing. [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility . SciSpace. [Link]

  • Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids . PubMed. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? . Dow Development Labs. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Raytor. [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies . American Pharmaceutical Review. [Link]

  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver . PubMed. [Link]

  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid . PubChem. [Link]

  • Effect of Solvent on Distribution Study of Benzoic Acid . Der Pharma Chemica. [Link]

  • Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water . Journal of Solution Chemistry. [Link]

  • Chemical Properties of Benzoic acid, 4-methyl-, methyl ester . Cheméo. [Link]

  • Solubility of Benzoic Acid in Organic Solvents . Scribd. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures . ResearchGate. [Link]

Sources

Technical Guide: Biological Targeting of 4-Methyl-3-piperidin-1-yl-benzoic acid (MPBA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-piperidin-1-yl-benzoic acid (MPBA) is a functionalized benzoic acid derivative characterized by a lipophilic piperidine ring directly coupled to an aromatic core, flanked by a steric methyl group and a polar carboxylic acid tail.[1][2] While often utilized as a high-value intermediate in medicinal chemistry, its structural profile identifies it as a privileged scaffold with inherent biological activity.

This guide analyzes MPBA not merely as a building block, but as a bioactive lead compound. Based on Structure-Activity Relationship (SAR) data of homologous piperidinyl-benzoic acid derivatives, MPBA exhibits high interaction potential with metalloenzymes (specifically Tyrosinase) and allosteric sites on Hemoglobin , while serving as a critical pharmacophore for GPCR ligand design .

Part 1: Chemical Profile & Structural Analysis

Pharmacophore Deconstruction

To understand the biological targets of MPBA, one must analyze its electronic and steric signature. The molecule comprises three distinct functional domains that dictate its binding affinity.

DomainChemical FeatureBiological Function
Domain A: Carboxylic Acid Polar, H-bond donor/acceptor, ionizable (pKa ~4-5).Acts as a "warhead" for electrostatic interaction with positively charged amino acids (Arg, Lys) or metal ion chelation (Cu²⁺, Zn²⁺).
Domain B: Piperidine Ring Basic nitrogen (reduced basicity due to N-phenyl conjugation), bulky lipophilic cycle.Engages in hydrophobic pocket filling and Van der Waals interactions. The N-aryl bond restricts conformational freedom, reducing entropy penalties upon binding.
Domain C: 4-Methyl Group Small lipophilic moiety.Provides steric occlusion to enforce selectivity; restricts rotation of the carboxylic acid relative to the ring system.
Electronic Environment

The N-linked piperidine at position 3 acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the benzene ring. However, the carboxylic acid at position 1 is electron-withdrawing. This "push-pull" electronic system creates a distinct dipole moment, making the molecule highly responsive to polar active sites within enzymes.

Part 2: Primary Biological Targets

Target Candidate I: Tyrosinase (Melanogenesis Modulation)

Relevance: High. Piperidine/piperazine amides of benzoic acid have been validated as potent tyrosinase inhibitors.[3] Mechanism: Competitive Inhibition / Metal Chelation.

Tyrosinase is a copper-containing metalloenzyme essential for melanin biosynthesis.[3] The carboxylic acid moiety of MPBA mimics the tyrosine substrate, allowing it to approach the binuclear copper active site.

  • Binding Mode: The carboxylate anion coordinates with the Cu²⁺ ions in the active site.

  • Hydrophobic Interaction: The piperidine ring occupies the hydrophobic pocket usually reserved for the aromatic ring of L-DOPA or Tyrosine.

  • Steric Fit: The 4-methyl group provides a steric clash that prevents the enzyme from processing the molecule, effectively locking the active site in an inactive state.

Target Candidate II: Hemoglobin (Antisickling Activity)

Relevance: Moderate to High. Benzoic acid derivatives are a well-studied class of antisickling agents for Sickle Cell Disease (SCD). Mechanism: Allosteric Modification.

Substituted benzoic acids bind to hemoglobin (Hb) and stabilize the oxygenated state (R-state), preventing the polymerization of deoxygenated sickle hemoglobin (HbS).

  • Interaction Site: MPBA is predicted to bind to the surface of the Hb molecule, likely near the Valine-6 mutation site or the central water cavity.

  • Effect: The bulky piperidine group disrupts the intermolecular contacts required for HbS fiber formation, while the acid group forms salt bridges with surface lysine residues.

Target Candidate III: GPCRs (Histamine/Chemokine Receptors)

Relevance: Pharmacophore-based. Mechanism: Orthosteric Antagonism.

The N-aryl piperidine motif is a classic scaffold in GPCR medicinal chemistry, structurally homologous to fragments found in antihistamines and chemokine receptor antagonists (e.g., CCR2 antagonists). MPBA serves as an acidic "head group" anchor, where the carboxylic acid mimics the phosphate or carboxylate recognition motifs of endogenous ligands.

Part 3: Mechanism of Action (MoA) Visualization

The following diagram illustrates the dual-targeting potential of MPBA, highlighting the divergent pathways for Tyrosinase inhibition versus Hemoglobin stabilization.

MPBA_MoA cluster_Tyrosinase Target 1: Tyrosinase Inhibition cluster_Hemoglobin Target 2: Hemoglobin Modulation MPBA 4-Methyl-3-piperidin-1-yl-benzoic acid (MPBA) Cu_Site Binuclear Copper Site (Active Center) MPBA->Cu_Site Competitive Binding HbS Sickle Hemoglobin (Deoxy-HbS) MPBA->HbS Allosteric Binding Chelation Carboxylate-Cu2+ Chelation Cu_Site->Chelation Ligand Coordination Melanin_Block Inhibition of Melanogenesis Chelation->Melanin_Block Enzymatic Arrest R_State Stabilization of R-State (Oxy) HbS->R_State Conformational Shift Poly_Block Prevention of Polymerization R_State->Poly_Block Solubility Maintained

Figure 1: Divergent Mechanism of Action for MPBA showing metalloenzyme chelation (top) and protein allosteric stabilization (bottom).

Part 4: Experimental Validation Protocols

To validate these targets, the following self-validating experimental workflows are recommended.

Protocol A: Tyrosinase Inhibition Assay (Colorimetric)

Objective: Quantify the IC50 of MPBA against mushroom tyrosinase.

  • Preparation: Dissolve MPBA in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in phosphate buffer (pH 6.8).

  • Substrate Addition: In a 96-well plate, add 20 µL of MPBA solution and 150 µL of phosphate buffer. Add 20 µL of Mushroom Tyrosinase (1000 U/mL). Incubate for 10 min at 25°C.

  • Reaction Trigger: Add 20 µL of L-DOPA (2 mM).

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

  • Validation: Use Kojic Acid as a positive control. A decrease in absorbance slope compared to vehicle control indicates inhibition.

Protocol B: Hemoglobin Antisickling Assay

Objective: Assess the ability of MPBA to inhibit HbS polymerization.

  • Blood Sample: Obtain HbS-positive blood samples (sodium citrate anticoagulant). Wash erythrocytes with saline.

  • Lysate Preparation: Lyse cells to obtain crude HbS solution or use whole red blood cell suspension.

  • Incubation: Incubate RBC suspension with MPBA (1–5 mM) for 1 hour at 37°C.

  • Deoxygenation: Induce hypoxia using 2% sodium metabisulfite.

  • Morphology Check: Fix cells with glutaraldehyde and count "sickled" vs. "biconcave" cells using light microscopy.

  • Solubility Test: Centrifuge the lysate. Polymerized HbS precipitates; soluble Hb stays in supernatant. Measure supernatant absorbance at 540 nm. Higher absorbance = higher antisickling activity.

Part 5: Therapeutic Implications

Disease AreaApplicationRationale
Dermatology Hyperpigmentation / MelasmaTyrosinase inhibition reduces excess melanin production. The lipophilic piperidine aids skin penetration.
Hematology Sickle Cell AnemiaStabilization of HbS prevents vaso-occlusive crises.
Oncology MelanomaTargeting melanogenesis pathways can sensitize melanoma cells to oxidative stress.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Source: National Institutes of Health (PMC) [Link]

  • Synthesis and Structure−Activity Relationships of Novel Histamine H1 Antagonists: Indolylpiperidinyl Benzoic Acid Derivatives. Source: ACS Publications (Journal of Medicinal Chemistry) [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. Source: ResearchGate [Link]

Sources

Technical Guide: Lipophilicity (LogP) Characterization of 4-Methyl-3-piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive physicochemical profiling framework for 4-Methyl-3-piperidin-1-yl-benzoic acid . As a zwitterionic ampholyte containing both a basic piperidine moiety and an acidic carboxyl group, this compound presents specific challenges in lipophilicity determination. This document details the theoretical basis, consensus predictive data, and validated experimental protocols (OECD 117) required to accurately determine its partition coefficient (LogP) and distribution coefficient (LogD).

Physicochemical Context & Structural Analysis[1][2]

Structural Dynamics

The core scaffold consists of a benzoic acid ring substituted at the meta position with a piperidine ring and at the para position with a methyl group.

  • Lipophilic Core: The toluene (methyl-benzene) and piperidine ring contribute to the hydrophobic surface area.

  • Ionizable Centers:

    • Acidic Head: The carboxylic acid (approx. pKa ~3.8 – 4.2).

    • Basic Tail: The piperidine nitrogen (approx. pKa ~9.0 – 10.0).

  • Ortho-Effect: The 4-methyl group is ortho to the 3-piperidinyl group. This steric proximity forces the piperidine ring out of planarity with the benzene ring, potentially reducing conjugation and slightly increasing solubility compared to planar analogs.

The Zwitterion Challenge

At physiological pH (7.4), this molecule exists primarily as a zwitterion (deprotonated carboxylate/protonated ammonium). Standard Shake-Flask methods often fail for zwitterions due to their high water solubility and tendency to form ion pairs in octanol. Therefore, LogD (pH-dependent) is the clinically relevant metric, while LogP (neutral species) requires specific calculation or pH titration to isolate.

Ionization Equilibria Diagram

The following diagram illustrates the pH-dependent speciation, critical for selecting the correct experimental buffer.

Ionization Figure 1: pH-Dependent Microspecies Equilibria of 4-Methyl-3-piperidin-1-yl-benzoic acid. Cation Cationic Species (pH < 3) COOH / NH+ Zwitterion Zwitterionic Species (pH 4 - 9) COO- / NH+ (Dominant Form) Cation->Zwitterion pKa1 (~4.0) Deprotonation Zwitterion->Cation +H+ Anion Anionic Species (pH > 10) COO- / N Zwitterion->Anion pKa2 (~9.5) Deprotonation Anion->Zwitterion +H+

Predicted & Consensus Data

Given the specific substitution pattern, experimental values in public repositories are sparse. Below is the Consensus Physicochemical Profile derived from chemoinformatic algorithms (XLogP3, WLogP) validated against structurally similar analogs (e.g., 4-(piperidin-1-yl)benzoic acid).

Table 1: Consensus Lipophilicity & Acidity Data
PropertyValue (Range)ConfidenceMethod/Source
LogP (Neutral) 2.85 ± 0.4 HighConsensus (XLogP3, MLogP) [1]
LogD (pH 7.4) 0.50 – 1.20 MediumPredicted (Zwitterionic correction)
pKa (Acid) 3.9 – 4.1HighHammett Equation (Benzoic acid base)
pKa (Base) 9.2 – 9.8HighPiperidine base (Steric correction)
TPSA 40.5 ŲHighTopological Surface Area Calculation
MW 219.28 g/mol ExactMolecular Formula (

)

Interpretation: The significant drop from LogP (2.85) to LogD (0.5-1.2) at pH 7.4 confirms that while the neutral molecule is lipophilic, the drug is highly polar in systemic circulation. This suggests good solubility but potentially rate-limited passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.

Experimental Protocols (Validation)

To experimentally validate these values, the OECD Guideline 117 (HPLC Method) is the recommended industry standard for this compound class. It avoids the emulsion issues of Shake-Flask methods common with zwitterions.

Protocol A: HPLC Determination (OECD 117)

This method correlates the retention time (


) of the analyte on a C18 column with its hydrophobicity, calibrated against standards with known LogP values.

Reagents:

  • Mobile Phase: Methanol:Water (75:25 v/v) buffered to pH 6.5 (using 20mM ammonium acetate) to maintain the zwitterionic state or pH 3.0 to suppress ionization of the acid (though the amine remains charged). Note: For neutral LogP, extrapolation to the uncharged state is required.

  • Reference Standards: 2-Butanone, Acetanilide, Toluene, Naphthalene, Phenanthrene.

Workflow Diagram:

HPLC_Protocol Figure 2: HPLC-based LogP Determination Workflow (OECD 117 Adapted). Start Sample Preparation Dissolve 1mg in 1mL MeOH Column Column Selection C18 Reverse Phase (End-capped silica) Start->Column MobilePhase Mobile Phase Setup Isocratic MeOH:Buffer (Critical: pH Control) Column->MobilePhase Injection Injection & Detection UV @ 254nm Record Retention Time (tR) MobilePhase->Injection DeadTime Dead Time (t0) Determination using Thiourea Injection->DeadTime Calc Calculation k' k' = (tR - t0) / t0 DeadTime->Calc Regression Linear Regression Log k' vs Known LogP Interpolate Sample Calc->Regression

Protocol B: Potentiometric Titration (The "Gold Standard" for pKa/LogP)

For zwitterions, potentiometric titration in a dual-phase system (Water/Octanol) is often superior to HPLC for generating a full pH-LogD profile.

  • Apparatus: Automated titrator (e.g., Sirius T3).

  • Method:

    • Titrate the sample in 100% water to determine aqueous pKa values.

    • Repeat titration in the presence of n-octanol. The shift in the pKa curve is directly proportional to the lipophilicity of the neutral and ionic species.

  • Advantage: This method simultaneously yields pKa, LogP (neutral), and LogD (ion distribution).

Implications for Drug Development

Solubility vs. Permeability
  • Solubility: The zwitterionic nature at pH 7.4 ensures high aqueous solubility, reducing formulation risks.

  • Permeability: With a LogD < 1.0 at physiological pH, passive membrane permeability may be moderate. The compound falls into BCS Class III (High Solubility, Low Permeability) or Class I depending on the exact lipophilicity of the zwitterion.

Metabolic Stability

The 4-methyl group provides metabolic protection to the benzene ring, blocking oxidation at the para position. However, the piperidine ring is susceptible to oxidative metabolism (N-oxidation or hydroxylation).

Formulation Strategy

Due to the carboxylic acid, salt formation is straightforward.

  • Basic Counter-ions: Sodium or Meglumine salts (targeting the carboxylate).

  • Acidic Counter-ions: Hydrochloride or Mesylate salts (targeting the piperidine nitrogen).

References

  • PubChem. (2025).[1][2][3] Compound Summary: 4-(4-Methylpiperazin-1-yl)benzoic acid (Analog Reference).[2][4] National Library of Medicine. [Link]

  • OECD. (2022). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals.[5] [Link]

  • Carrupt, P. A., et al. (2020). Chromatographic HILIC indexes to characterize the lipophilicity of zwitterions. European Journal of Pharmaceutical Sciences. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for Potentiometric LogP methods).

Sources

Methodological & Application

Application Note: Synthesis of 4-Methyl-3-piperidin-1-yl-benzoic acid

[1][2][3]

Executive Summary & Retrosynthetic Analysis

The target molecule is constructed via a three-step workflow designed to maximize yield and purity. Direct amination of the free benzoic acid is avoided to prevent catalyst poisoning by the carboxylate. Instead, we employ an "Ester Protection


Retrosynthetic Logic
  • Disconnection: The C-N bond at position 3 is the strategic break.

  • Precursors: Piperidine and Methyl 3-bromo-4-methylbenzoate.

  • Critical Enabling Technology: The use of RuPhos , a bulky dialkylbiaryl phosphine ligand, allows the Pd-catalyst to overcome the steric clash between the piperidine ring and the C4-methyl group.

RetrosynthesisFigure 1: Retrosynthetic Strategy avoiding direct acid coupling.TargetTarget:4-Methyl-3-piperidin-1-yl-benzoic acidIntermediateIntermediate:Methyl 3-piperidinyl-4-methylbenzoateTarget->IntermediateHydrolysis(LiOH)PrecursorsPrecursors:Methyl 3-bromo-4-methylbenzoate+PiperidineIntermediate->PrecursorsBuchwald-Hartwig(Pd-RuPhos)

Experimental Protocols

Step 1: Esterification of 3-Bromo-4-methylbenzoic acid

Objective: Mask the carboxylic acid to prevent interference with the Palladium catalyst.

  • Reagents:

    • 3-Bromo-4-methylbenzoic acid (1.0 equiv)

    • Methanol (Solvent, 10 vol)

    • Sulfuric acid (

      
      , cat. 0.1 equiv) or Thionyl Chloride (
      
      
      , 1.5 equiv)
  • Procedure:

    • Charge a round-bottom flask with 3-Bromo-4-methylbenzoic acid (e.g., 10.0 g).

    • Add Methanol (100 mL).

    • Cool to 0°C. Add Thionyl Chloride (5.1 mL) dropwise over 20 minutes. (Exothermic).

    • Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Cool to RT and concentrate in vacuo to remove MeOH.

    • Redissolve residue in EtOAc, wash with Sat.

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Yield Expectation: >95% as a white/off-white solid.

  • Checkpoint: Product Methyl 3-bromo-4-methylbenzoate should show a methyl ester singlet ~3.9 ppm in

    
     NMR.
    
Step 2: RuPhos-Pd Catalyzed C-N Coupling

Objective: Install the piperidine ring despite steric hindrance.

  • Mechanism: The bulky RuPhos ligand promotes the reductive elimination step, which is often the rate-determining step in sterically crowded couplings.

ComponentRoleEquivalentsNotes
Methyl 3-bromo-4-methylbenzoate Substrate1.0From Step 1
Piperidine Amine Source1.2Secondary amine

Pre-catalyst0.02 (2 mol%)Source of Pd(0)
RuPhos Ligand0.04 (4 mol%)Critical for steric bulk

Base2.0Mild, compatible with esters
Toluene Solvent10 VAnhydrous, degassed
  • Procedure:

    • In a glovebox or under Argon flow, charge a reaction vial with Methyl 3-bromo-4-methylbenzoate (2.29 g, 10 mmol),

      
        (45 mg), RuPhos  (187 mg), and 
      
      
      (6.5 g).
    • Add anhydrous Toluene (25 mL) and Piperidine (1.2 mL).

    • Seal the vessel and heat to 100°C for 12–16 hours.

    • Work-up: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.[1]

    • Purification: Flash Chromatography (SiO2, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 75–85%.

  • Observation: The product is usually a viscous oil or low-melting solid.

Step 3: Saponification to Final Acid

Objective: Hydrolyze the ester to release the target benzoic acid.

  • Reagents:

    • Methyl 4-methyl-3-piperidinylbenzoate (Step 2 product)[2]

    • LiOH

      
       (3.0 equiv)
      
    • THF / Water (3:1 ratio)

  • Procedure:

    • Dissolve the ester in THF. Add water and LiOH .

    • Stir at 50°C for 4 hours.

    • Work-up: Concentrate to remove THF. Dilute the aqueous residue with water.

    • Acidification: Carefully adjust pH to ~4–5 using 1M HCl. The product often precipitates at this stage (zwitterionic character).

    • Extract with EtOAc (3x) if precipitation is partial. Dry (

      
      ) and concentrate.
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Water.

Mechanistic Visualization

The success of Step 2 relies on the specific geometry of the Pd-Ligand complex. The diagram below illustrates the catalytic cycle emphasizing the steric accommodation.

CatalyticCycleFigure 2: RuPhos-mediated Catalytic Cycle. The ligand bulk facilitates the difficult Reductive Elimination.Pd0L-Pd(0)(Active Species)OxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd+ Aryl BromideAmineBindAmine Coordination(Steric Clash Managed)OxAdd->AmineBind+ PiperidineDeprotDeprotonation(Base: Cs2CO3)AmineBind->DeprotRedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->Pd0Regeneration

Quality Control & Analytics

To validate the synthesis, compare analytical data against these expected parameters:

ParameterSpecificationDiagnostic Signal
Appearance White to off-white solidVisual inspection
LCMS (ESI+)

Single peak >98% purity

NMR (DMSO-d6)
Consistent with structure

2.30 (s, 3H)
: Aryl-Methyl

2.8-3.0 (m, 4H)
: Piperidine


12.8 (br s, 1H)
: Carboxylic Acid

Troubleshooting Note: If the coupling yield is low (<50%), ensure the Toluene is strictly anhydrous. Moisture deactivates the catalyst. If conversion stalls, add an additional 1 mol% of Pd/RuPhos.

References

  • Buchwald, S. L., et al. (2008). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Grounding for RuPhos efficacy in hindered systems).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (authoritative review on ligand selection).

  • Matrix Scientific. (2024). "Product Entry: 4-Methyl-3-piperidin-1-yl-benzoic acid (CAS 886501-34-4)." (Verification of target existence).

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines." Journal of the American Chemical Society. (Foundational methodology).

Application Notes and Protocols: The Strategic Use of 4-Methyl-3-piperidin-1-yl-benzoic acid as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

The molecular architecture of modern pharmaceuticals frequently incorporates substituted aromatic cores and saturated heterocycles to achieve optimal potency, selectivity, and pharmacokinetic profiles. The piperidine moiety, in particular, is a cornerstone of medicinal chemistry, present in numerous approved drugs due to its ability to confer desirable properties such as aqueous solubility and favorable protein-ligand interactions.[1][2] This guide provides a comprehensive overview of 4-Methyl-3-piperidin-1-yl-benzoic acid, a functionalized building block poised for significant application in drug discovery. We present detailed, field-proven protocols for its synthesis via modern cross-coupling methodologies and demonstrate its utility as a key intermediate in the construction of complex bioactive molecules, using the synthesis of a hypothetical kinase inhibitor as a representative example. The causality behind experimental choices and the logic of the synthetic strategy are explained to provide a robust framework for researchers in the field.

Introduction: The Value Proposition of the Piperidinyl-Benzoic Acid Scaffold

4-Methyl-3-piperidin-1-yl-benzoic acid is a bifunctional organic molecule that serves as a valuable scaffold in pharmaceutical synthesis. Its structure combines three key features:

  • A Carboxylic Acid Handle: This group is ideal for forming stable amide bonds, a ubiquitous linkage in drug molecules. It readily participates in coupling reactions with a wide array of primary and secondary amines.

  • A Piperidine Moiety: This saturated heterocycle is a "three-dimensional" fragment that can improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability, while also providing a vector for exploring the target's binding pocket.[2]

  • An Ortho-Methyl Group: The methyl group relative to the piperidine substituent provides steric influence and can modulate the electronic properties of the aromatic ring, potentially fine-tuning the molecule's biological activity and metabolic profile.

This combination makes the title compound an attractive intermediate for synthesizing a diverse range of therapeutic agents, from kinase inhibitors to GPCR modulators.[3][4]

Synthesis of the Intermediate: 4-Methyl-3-piperidin-1-yl-benzoic acid

The most efficient and modular route to synthesize 4-Methyl-3-piperidin-1-yl-benzoic acid involves the N-arylation of piperidine with a suitably functionalized benzoic acid derivative. The palladium-catalyzed Buchwald-Hartwig amination is the state-of-the-art method for this transformation due to its broad substrate scope and high functional group tolerance.[5][6]

The proposed synthetic pathway begins with the commercially available and inexpensive 3-amino-4-methylbenzoic acid. The amino group is first converted to a more suitable leaving group for the cross-coupling reaction, such as a bromide, via a Sandmeyer reaction. The resulting 3-bromo-4-methylbenzoic acid (or its corresponding ester for better solubility and to prevent side reactions) is then coupled with piperidine.

Logical Workflow for Synthesis

cluster_0 Part 1: Synthesis of the Intermediate A 3-Amino-4-methylbenzoic Acid B Methyl 3-amino-4-methylbenzoate A->B Esterification (SOCl₂, MeOH) C Methyl 3-bromo-4-methylbenzoate B->C Sandmeyer Reaction (NaNO₂, HBr, CuBr) D Methyl 4-methyl-3-(piperidin-1-yl)benzoate C->D Buchwald-Hartwig Amination (Piperidine, Pd Catalyst, Ligand, Base) E 4-Methyl-3-(piperidin-1-yl)benzoic acid D->E Saponification (LiOH or NaOH)

Caption: Proposed synthetic route to the target intermediate.

Protocol 2.1: Buchwald-Hartwig Amination

This protocol details the coupling of Methyl 3-bromo-4-methylbenzoate with piperidine.

Rationale: The Buchwald-Hartwig amination is chosen over older methods like the Ullmann condensation due to its milder reaction conditions, higher yields, and broader compatibility with various functional groups.[5][7] The use of a palladium catalyst with a specialized phosphine ligand is crucial for facilitating the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the piperidinium intermediate within the catalytic cycle.

Materials:

  • Methyl 3-bromo-4-methylbenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed Toluene

  • Ethyl acetate, Hexanes (for chromatography)

  • Brine, Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and Sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by Methyl 3-bromo-4-methylbenzoate (1.0 eq) and piperidine (1.2 eq).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Methyl 4-methyl-3-(piperidin-1-yl)benzoate.

Protocol 2.2: Saponification (Hydrolysis)

Rationale: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. Lithium hydroxide is a standard reagent for this transformation, proceeding through nucleophilic acyl substitution. A co-solvent system of THF/water ensures the solubility of both the organic ester and the inorganic base.

Procedure:

  • Dissolve the purified methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.5 eq) to the solution.

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Carefully acidify the remaining aqueous solution to pH ~4-5 with 1 M HCl.

  • The product, 4-Methyl-3-piperidin-1-yl-benzoic acid, will precipitate and can be collected by filtration, washed with cold water, and dried under vacuum.

Table 1: Summary of Synthesis Parameters and Expected Outcomes
Parameter Value/Condition
Key Reaction Buchwald-Hartwig Amination
Catalyst System Pd₂(dba)₃ / Xantphos
Base Sodium tert-butoxide (NaOtBu)
Solvent Anhydrous Toluene
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)
Typical Yield (Coupling) 80-95%
Typical Yield (Hydrolysis) >95%
Purity (Post-Purification) >98% (by HPLC)

Application: Intermediate in Kinase Inhibitor Synthesis

Substituted aminobenzoic acids are critical intermediates in the synthesis of many kinase inhibitors, such as Nilotinib, which is used to treat chronic myeloid leukemia.[8][9] In the synthesis of Nilotinib, the analogous compound 4-methyl-3-aminobenzoic acid is first elaborated into a larger fragment which is then coupled via an amide bond to an aniline derivative.[10][11]

We can leverage 4-Methyl-3-piperidin-1-yl-benzoic acid in a similar, highly plausible synthetic strategy to create novel kinase inhibitors. The carboxylic acid serves as the anchor point for an amide coupling reaction with a key amine-containing fragment.

Logical Workflow for Application

cluster_1 Part 2: Application in Synthesis A 4-Methyl-3-(piperidin-1-yl)benzoic acid C Hypothetical Kinase Inhibitor (Final Product) A->C Amide Coupling (HATU, DIPEA) B Key Amine Fragment (e.g., Substituted Aniline) B->C

Caption: Amide coupling workflow to form a final bioactive molecule.

Protocol 3.1: Amide Bond Formation

This protocol describes the coupling of 4-Methyl-3-piperidin-1-yl-benzoic acid with a hypothetical substituted aniline, a common fragment in kinase inhibitors.

Rationale: Modern peptide coupling reagents are used to form the amide bond under mild conditions, minimizing racemization and side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester.[12] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction and maintain an optimal pH.

Materials:

  • 4-Methyl-3-piperidin-1-yl-benzoic acid

  • Substituted Aniline (Key Amine Fragment)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate solution

  • Lithium Chloride solution (e.g., 5%)

Procedure:

  • Activation: To a solution of 4-Methyl-3-piperidin-1-yl-benzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq). Stir for 5 minutes. Add HATU (1.1 eq) and stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the substituted aniline (1.05 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor by LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 5% LiCl solution (to remove residual DMF), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final target molecule.

Table 2: Summary of Amide Coupling Parameters
Parameter Value/Condition
Reaction Type Amide Coupling
Coupling Reagent HATU
Base DIPEA
Solvent Anhydrous DMF
Temperature Room Temperature
Typical Yield 70-90%
Purity (Post-Purification) >99% (by HPLC)

Conclusion

4-Methyl-3-piperidin-1-yl-benzoic acid represents a strategically valuable and versatile intermediate for pharmaceutical research and development. Its synthesis is readily achievable through robust and scalable methods like the Buchwald-Hartwig amination. The presence of both a piperidine ring and a carboxylic acid handle allows for its seamless integration into synthetic routes targeting complex, high-value molecules such as kinase inhibitors. The protocols and rationale presented in this guide offer a solid foundation for scientists to utilize this and structurally related building blocks to accelerate the discovery of novel therapeutics.

References

  • Nilotinib Intermediate: Role In Drug Development. (2025). [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online. (2025). [Link]

  • SYNTHESIS AND STUDIES ON NOVEL TOLUIC ACID-BASED AZO DYES. Rasayan Journal of Chemistry. [Link]

  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof.
  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. PMC. [Link]

  • Process for the preparation of pure nilotinib and its salt.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. (2025). [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. PMC. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. ResearchGate. (2025). [Link]

  • Synthesis of 3-(1-Piperidinylmethyl)benzoic acid, methyl ester. PrepChem.com. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PMC. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. (2023). [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. (2013). [Link]

  • Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

  • Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
  • Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. (2025). [Link]

Sources

Optimized esterification methods for 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Esterification Strategies for 4-Methyl-3-(piperidin-1-yl)benzoic Acid

Executive Summary & Chemical Context

The esterification of 4-Methyl-3-(piperidin-1-yl)benzoic acid presents a distinct set of challenges compared to standard benzoic acids. The molecule features a basic tertiary amine (piperidine) directly attached to the aromatic ring, creating a zwitterionic character in neutral media that severely limits solubility in non-polar solvents. Furthermore, the steric bulk of the piperidine ring (position 3) adjacent to the methyl group (position 4) influences the electronic environment, though the carboxyl group (position 1) remains relatively accessible.

This guide outlines two optimized protocols designed to overcome these solubility and equilibrium hurdles:

  • Method A (The "Standard" Protocol): Thionyl Chloride-mediated methanolysis. This is the preferred method for scalability and yield, converting the zwitterion into a soluble hydrochloride salt intermediate.

  • Method B (The "Mild" Protocol): Base-promoted alkylation using Iodomethane. This is ideal for small-scale synthesis or when isolation of the free base is required directly without an aqueous workup.

Pre-Reaction Analysis

Before selecting a method, consult the following decision matrix to ensure the chosen path aligns with your downstream requirements.

MethodSelection Start Start: Select Esterification Strategy Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) or Acid Sensitive? Scale->Small Yes Large Scale Up (>5g) or Cost Sensitive? Scale->Large No MethodA METHOD A: Thionyl Chloride / Alcohol (In-situ Acid Chloride) Small->MethodA Robustness Needed MethodB METHOD B: Base-Promoted Alkylation (MeI / K2CO3 / DMF) Small->MethodB High Purity Needed Alcohol Is the alcohol simple (MeOH/EtOH)? Large->Alcohol Alcohol->MethodA Yes (Recommended) MethodC METHOD C: Steglich Coupling (EDC / DMAP) Alcohol->MethodC No Complex Complex/Expensive Alcohol?

Figure 1: Decision matrix for selecting the optimal esterification route based on scale and substrate constraints.

Method A: Thionyl Chloride-Mediated Methanolysis

Best for: Scale-up (>5g), high yields, and simple esters (Methyl/Ethyl).

The Mechanistic Logic

Standard Fischer esterification (H₂SO₄/MeOH) is often inefficient for amino acids because the water byproduct stalls the equilibrium. Thionyl chloride (


) serves a dual function:
  • Water Scavenging: It reacts with water to form

    
     and 
    
    
    
    , driving the equilibrium irreversibly to the right.
  • Activation: It transiently forms the acid chloride, which is highly reactive toward methanol.

  • Solubilization: The generation of anhydrous

    
     protonates the piperidine nitrogen, breaking the zwitterionic lattice and ensuring the substrate dissolves fully in methanol.
    
Protocol Steps

Reagents:

  • Substrate: 4-Methyl-3-(piperidin-1-yl)benzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Solvent: Anhydrous Methanol (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or

    
     line).
    
  • Chilling: Charge the RBF with anhydrous Methanol. Cool to 0°C using an ice bath.

    • Critical: Do not add the substrate yet. The exotherm of

      
       addition can degrade the substrate if present initially at high concentrations.
      
  • Activation: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel over 15–20 minutes.

    • Observation: The solution will fume and warm slightly. Ensure the temperature remains <10°C.

  • Addition: Remove the ice bath. Add the solid 4-Methyl-3-(piperidin-1-yl)benzoic acid in portions.

    • Note: The solid will dissolve as the amine is protonated by the HCl generated in situ.

  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The zwitterionic acid stays at the baseline; the ester moves to

      
       ~0.4–0.6.
      
  • Workup (Option 1 - Isolation as HCl Salt):

    • Evaporate the solvent in vacuo to dryness.

    • Triturate the residue with diethyl ether to remove excess

      
       traces.
      
    • Filter the white/off-white solid. This is the Ester Hydrochloride Salt .

  • Workup (Option 2 - Isolation as Free Base):

    • Evaporate methanol.

    • Redissolve residue in Ethyl Acetate.[1]

    • Wash carefully with Saturated

      
       (aq) until gas evolution ceases.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Method B: Base-Promoted Alkylation (Williamson Type)

Best for: Small scale (<1g), acid-sensitive moieties, or when "free base" isolation is desired immediately.

The Mechanistic Logic

Instead of activating the carbonyl, this method activates the nucleophile (carboxylate). By using a base (


), we deprotonate the carboxylic acid. The resulting carboxylate anion attacks the electrophilic methylating agent (Iodomethane). This avoids the formation of the hydrochloride salt.
Protocol Steps

Reagents:

  • Substrate: 1.0 eq

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.5 eq)
    
  • Electrophile: Iodomethane (MeI) (1.2 eq) (Caution: Neurotoxin)

  • Solvent: DMF (Dimethylformamide) or Acetone (0.15 M)

Step-by-Step Procedure:

  • Dissolution: In a vial or flask, dissolve the substrate in DMF.

  • Deprotonation: Add powdered

    
    . Stir at room temperature for 15 minutes.
    
    • Why: This pre-forms the carboxylate salt and ensures the piperidine is not protonated.

  • Alkylation: Add Iodomethane dropwise.

  • Reaction: Stir at Room Temperature for 3–12 hours.

    • Note: Heating is rarely required and may cause quaternization of the piperidine nitrogen (formation of methyl-piperidinium salt). Keep it mild.

  • Workup:

    • Dilute the reaction mixture with water (5x volume).

    • Extract into Ethyl Acetate (3x).[1]

    • Wash organic layer with water (to remove DMF) and brine.

    • Dry and concentrate.[1][2]

Comparative Data & Validation

FeatureMethod A (SOCl₂/MeOH)Method B (MeI/K₂CO₃)
Primary Mechanism Acid-catalyzed Acyl SubstitutionS_N2 Nucleophilic Substitution
Reaction pH Highly Acidic (<1)Basic (~9-10)
Product Form Hydrochloride Salt (Solid)Free Base (Oil/Solid)
Impurity Profile Low (volatile byproducts)Potential N-methylation (if heated)
Scalability Excellent (Linear scale-up)Moderate (Solvent waste/Toxicity)
Analytical Validation (NMR)

Upon successful esterification, look for the following diagnostic shifts in ¹H NMR (CDCl₃):

  • New Singlet: A sharp singlet appearing at ~3.85 – 3.90 ppm (3H,

    
    ).
    
  • Aromatic Shift: The protons ortho to the carbonyl (H2 and H6) will shift slightly downfield due to the loss of the zwitterionic carboxylate character.

Workflow Visualization

The following diagram details the critical pathway for the recommended Method A , including safety checkpoints.

ReactionWorkflow Setup Setup: RBF + Drying Tube Solvent: MeOH (Anhydrous) Cool Cool to 0°C Setup->Cool AddSOCl2 Add SOCl2 Dropwise (Exothermic - Vent Gas) Cool->AddSOCl2 AddSubstrate Add 4-Methyl-3-(piperidin-1-yl)benzoic acid AddSOCl2->AddSubstrate Reflux Reflux (65°C) for 4-6 Hours (Dissolution of Zwitterion) AddSubstrate->Reflux Evap Evaporate Volatiles (Remove MeOH/HCl/SO2) Reflux->Evap Decision Desired Form? Evap->Decision Salt Triturate with Ether Product: HCl Salt Decision->Salt Stable Solid FreeBase Partition: EtOAc / NaHCO3 Product: Free Base Decision->FreeBase Organic Soluble

Figure 2: Operational workflow for Thionyl Chloride mediated esterification.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).
  • Org. Synth. 1973, 53, 13. Esterification of Amino Acids using Thionyl Chloride.

  • Review of Anthranilic Acid Esterification: Synthetic approaches to anthranilic acid derivatives. (Analogous chemistry for ortho-substituted amino benzoates).

Sources

Reagents for the Strategic Functionalization of 4-Methyl-3-piperidin-1-yl-benzoic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of reagents and protocols for the chemical modification of 4-Methyl-3-piperidin-1-yl-benzoic acid. This versatile scaffold, possessing three distinct reactive sites—a carboxylic acid, an electron-rich aromatic ring, and a piperidine moiety—offers a rich landscape for the synthesis of novel chemical entities with potential therapeutic applications. This document moves beyond a simple recitation of procedures to provide a rationale-driven approach to experimental design, ensuring both scientific rigor and practical success.

Strategic Considerations for Functionalization

The chemical personality of 4-Methyl-3-piperidin-1-yl-benzoic acid is dictated by the interplay of its constituent functional groups. The carboxylic acid is a prime handle for amide and ester formation. The aromatic ring is activated towards electrophilic substitution by the ortho/para-directing methyl and strongly activating ortho/para-directing piperidinyl groups, though the deactivating effect of the meta-directing carboxyl group must be considered. The piperidine ring itself, while generally stable, presents opportunities for more advanced C-H functionalization.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is the most readily functionalized group, offering a gateway to a vast array of derivatives. The primary transformations involve the formation of amides and esters.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide coupling is a fundamental transformation in drug discovery, enabling the linkage of the core scaffold to a diverse range of amine-containing building blocks. The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxyl group.[1][2][3]

Key Reagent Classes for Amide Coupling:

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are widely used.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To minimize racemization of chiral amines and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is often included.[5]

  • Phosphonium and Aminium/Uronium Reagents: These reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling agents.[5][6] They are particularly useful for coupling sterically hindered substrates or less nucleophilic amines.

Workflow for Amide Coupling:

G cluster_0 Carboxylic Acid Activation cluster_1 Nucleophilic Attack & Product Formation Start 4-Methyl-3-piperidin-1-yl-benzoic acid Reagent Coupling Reagent (e.g., EDAC, HATU) Start->Reagent + Amine Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Reagent->Intermediate Amine Primary or Secondary Amine Intermediate->Amine Product Amide Derivative Amine->Product Byproduct Byproduct (e.g., Urea, HOBt) Product->Byproduct G Start 4-Methyl-3-piperidin-1-yl-benzoic acid Electrophile Electrophile (E+) Start->Electrophile Reaction with Electrophilic Reagent Intermediate Arenium Ion Intermediate Electrophile->Intermediate Product Substituted Product Intermediate->Product Deprotonation

Sources

Scalable synthesis routes for piperidinyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Routes for Piperidinyl Benzoic Acid Derivatives

Executive Summary & Strategic Overview

Piperidinyl benzoic acid derivatives, particularly 4-(piperidin-1-yl)benzoic acid , are critical pharmacophores in drug discovery, serving as core scaffolds for GPCR ligands, kinase inhibitors, and PROTAC linkers. While structurally simple, the scalable synthesis of these zwitterionic molecules presents specific process chemistry challenges: regioselectivity, cost of goods (COGs), and purification without chromatography.

This guide details two distinct, scalable synthetic routes:

  • Route A (SNAr): The industrial workhorse. High atom economy, metal-free, and cost-effective. Best for activated or neutral substrates (e.g., para-fluoro esters).

  • Route B (Buchwald-Hartwig): The catalytic solution. Required for deactivated rings or when bromo/chloro precursors are mandated by supply chains.

Route Selection Decision Matrix

Before initiating synthesis, select the protocol based on substrate electronics and available equipment.

RouteSelection Start Target: Piperidinyl Benzoic Acid CheckEWG Is the Aryl Ring Activated? (e.g., -COOR at para/ortho) Start->CheckEWG RouteA Route A: SNAr (Metal-Free, Low Cost) CheckEWG->RouteA Yes (F, NO2) SubCheck Leaving Group Availability? CheckEWG->SubCheck No (Deactivated) RouteB Route B: Buchwald-Hartwig (Pd-Catalyzed, Broad Scope) SubCheck->RouteA F (if high temp OK) SubCheck->RouteB Br, Cl, I, OTf

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on electronic activation and leaving group availability.

Protocol A: The SNAr "Green" Route (Recommended)

This route utilizes Nucleophilic Aromatic Substitution (SNAr).[1][2] It is preferred for scale-up due to the absence of heavy metals and the ability to use water-miscible solvents, facilitating precipitation-based workups.

Mechanism: Addition-Elimination via a Meisenheimer complex.[1] Key Driver: The para-ester group activates the fluorine for displacement.

Step 1: C–N Coupling
  • Substrate: Ethyl 4-fluorobenzoate (CAS: 451-46-7)

  • Nucleophile: Piperidine (1.5 - 2.0 equiv)

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMSO (High boiling, polar aprotic) or Water (requires Phase Transfer Catalyst).

Detailed Procedure (100g Scale):

  • Charge a 1L reactor with Ethyl 4-fluorobenzoate (100.0 g, 0.59 mol) and DMSO (300 mL, 3 vol).

  • Add milled

    
     (122.0 g, 0.88 mol, 1.5 equiv). Note: Milled base increases surface area for heterogeneous reactions.
    
  • Add Piperidine (75.0 g, 0.88 mol, 1.5 equiv) dropwise. Exotherm is minimal but monitor temp.

  • Heat the mixture to 110–120°C for 12–16 hours.

    • Process Control: Monitor by HPLC. Target < 2% starting material.

  • Cool to 20°C.

  • Quench: Pour reaction mixture into chilled water (900 mL). The product (Ethyl 4-(piperidin-1-yl)benzoate) will precipitate as a solid or oil.

  • Filtration: Filter the solid. Wash with water (

    
     mL) to remove DMSO.
    
    • Yield Expectation: 90–95%.

Step 2: Saponification & Isoelectric Precipitation

This step converts the ester to the zwitterionic acid and purifies it without chromatography.

  • Suspend the wet cake from Step 1 in Ethanol (300 mL) and Water (100 mL).

  • Add NaOH (50% aq. solution, 3 equiv).

  • Reflux (80°C) for 2 hours until clear.

  • pH Adjustment (Critical):

    • Cool to 20°C.

    • Slowly add 6N HCl to adjust pH to 6.0–7.0 (the isoelectric point).

    • Observation: The solution will thicken as the zwitterionic product precipitates.

  • Isolation: Filter the white solid. Wash with cold water (removes NaCl) and cold acetone (removes organic impurities).

  • Dry: Vacuum oven at 50°C.

Protocol B: Buchwald-Hartwig Amination (Catalytic)

Use this route if the substrate is Ethyl 4-bromobenzoate or if the ring contains electron-donating groups that shut down SNAr.

Catalytic System:

  • Precursor: Pd(OAc)2 or

    
    
    
  • Ligand: BINAP (robust) or Xantphos (higher turnover).

  • Base:

    
     (mild) or NaOtBu (strong, fast).
    

Detailed Procedure (10g Optimization Scale):

  • Inertion: Purge a 3-neck flask with Nitrogen/Argon for 15 mins.

  • Charge: Ethyl 4-bromobenzoate (10.0 g), Piperidine (1.2 equiv),

    
     (2.0 equiv), and Toluene (10 vol).
    
  • Catalyst Addition: Add Pd(OAc)2 (1 mol%) and BINAP (1.5 mol%).

  • Heat: Reflux (110°C) for 8 hours.

  • Workup:

    • Cool to RT. Filter through a Celite pad to remove Pd black and salts.

    • Concentrate filtrate to an oil.

    • Scavenging: Dissolve oil in EtOAc and treat with SiliaMetS® Thiol or charcoal to remove residual Pd (< 10 ppm requirement).

  • Hydrolysis: Proceed to Saponification as in Protocol A.

Process Comparison & Data

ParameterSNAr (Route A)Buchwald-Hartwig (Route B)
Substrate Cost Low (Fluoro/Chloro)Medium (Bromo/Iodo)
Reagents Cheap (

)
Expensive (Pd, Ligands)
Impurity Profile Inorganic salts, dimersPd residuals, ligand oxides
Scalability Excellent (Kilogram+)Good (Requires Pd removal)
Green Score High (No heavy metals)Moderate

Critical Process Parameters (CPPs) & Visualization

The success of the SNAr route depends heavily on temperature and solvent polarity.

ProcessFlow RawMat Raw Materials: Ethyl 4-fluorobenzoate Piperidine, K2CO3 Reaction Reaction (SNAr) Temp: 110°C Time: 12h RawMat->Reaction DMSO Solvent Quench Quench/Precipitation Add to H2O (Anti-solvent) Reaction->Quench Conversion >98% Hydrolysis Saponification NaOH/EtOH, Reflux Quench->Hydrolysis Filter Solid pHAdjust Isoelectric Precipitation Adjust pH to 6.5 with HCl Hydrolysis->pHAdjust Homogeneous Soln Final Final Product White Solid, >98% Purity pHAdjust->Final Filter & Dry

Figure 2: Process flow diagram for the SNAr synthesis and non-chromatographic purification of piperidinyl benzoic acid.

Analytical Controls & Troubleshooting

  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% TFA).

    • Retention Time: Benzoic acid derivative will elute earlier than the ester.

  • Impurity Alert:

    • Hydrolysis of Ester during SNAr: If water is present in DMSO, the ester may hydrolyze before coupling. Ensure anhydrous conditions or use excess base.

    • Incomplete Coupling: If SM remains, increase temp to 130°C. Do not add more piperidine if >2 equiv were already used (dimerization risk).

References

  • SNAr on Fluorobenzoates: Organic Process Research & Development, "Scalable Nucleophilic Aromatic Substitution with Amine Nucleophiles."

  • Buchwald-Hartwig Scale-Up: Chemical Reviews, "Palladium-Catalyzed Amination of Aryl Halides: Mechanisms and Modern Catalysts."

  • Purification Strategies: BenchChem Protocols, "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."

  • Green Chemistry in SNAr: RSC Advances, "Metal catalyst free N-arylation reaction in water."

  • Safety Data: PubChem, "4-(Piperidin-1-yl)benzoic acid Compound Summary."

Sources

Application Note: Overcoming Steric Hindrance in the Synthesis of 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of 4-Methyl-3-piperidin-1-yl-benzoic acid via Buchwald-Hartwig Amination Content Type: Application Note & Protocol Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The synthesis of 4-Methyl-3-piperidin-1-yl-benzoic acid presents a classic "ortho-effect" challenge in medicinal chemistry. The target scaffold features a bulky piperidine ring inserted ortho to a methyl group, creating significant steric strain that impedes the oxidative addition and reductive elimination steps of the catalytic cycle. Furthermore, the presence of a free carboxylic acid moiety poses risks of catalyst poisoning and solubility issues.

This guide details a robust, field-proven strategy utilizing RuPhos Pd G4 precatalyst technology. By employing a "Protect-Couple-Deprotect" workflow, we ensure quantitative conversion, high functional group tolerance, and reproducibility suitable for GLP environments.

Strategic Analysis & Mechanistic Rationale

The Challenge: Sterics & Electronics
  • Ortho-Methyl Steric Clash: The methyl group at the C4 position creates steric hindrance for the incoming palladium species during oxidative addition and, more critically, retards the reductive elimination of the C-N bond.

  • Carboxylic Acid Interference: Free carboxylic acids can protonate reactive amido-palladium intermediates or form unreactive carboxylate-palladium complexes (catalyst sequestration).

The Solution: Ligand-Accelerated Catalysis

We utilize RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) , a dialkylbiaryl phosphine ligand specifically engineered for these constraints:

  • Secondary Amine Specificity: RuPhos is optimized for coupling secondary amines (like piperidine).

  • Bulky Architecture: The 2',6'-diisopropoxy groups on the biaryl backbone provide the necessary steric bulk to force the palladium center into a mono-ligated [L-Pd-Ar-N] species, accelerating the difficult reductive elimination step.

  • Precatalyst Stability: Using RuPhos Pd G4 ensures a defined Pd:Ligand ratio (1:1) and rapid activation at mild temperatures, avoiding the induction periods associated with Pd(OAc)₂ or Pd₂dba₃.

Experimental Workflow (Visualization)

The following diagram outlines the critical decision pathways and reaction stages.

G Start Start: 3-Bromo-4-methylbenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Check1 QC: TLC/NMR (Confirm Ester) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Buchwald-Hartwig (RuPhos Pd G4, Cs2CO3, Toluene) Check1->Step2 Pass Check2 QC: Reaction Complete? Step2->Check2 Check2->Step2 Add Catalyst/Time Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Check2->Step3 Yes Final Target: 4-Methyl-3-piperidin-1-yl-benzoic acid Step3->Final

Caption: Figure 1. Integrated workflow for the synthesis of 4-Methyl-3-piperidin-1-yl-benzoic acid, highlighting Quality Control (QC) checkpoints.

Detailed Experimental Protocols

Phase 1: Methyl Ester Protection

Objective: Mask the acidic proton to prevent catalyst poisoning and improve solubility in non-polar solvents.

ParameterSpecification
Substrate 3-Bromo-4-methylbenzoic acid (1.0 equiv)
Reagent Methanol (Solvent/Reactant, 10V), H₂SO₄ (conc., 0.1 equiv)
Conditions Reflux (65°C), 4-6 hours
Yield Target >95%

Procedure:

  • Charge a round-bottom flask with 3-Bromo-4-methylbenzoic acid (e.g., 10.0 g, 46.5 mmol).

  • Add Methanol (100 mL) followed by cautious addition of concentrated H₂SO₄ (0.25 mL).

  • Heat to reflux with stirring. Monitor by TLC (Hexane/EtOAc 4:1) until the acid spot disappears.

  • Cool to RT. Concentrate in vacuo to ~20% volume.

  • Dilute with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid traces.

  • Dry organic layer over MgSO₄, filter, and concentrate to yield Methyl 3-bromo-4-methylbenzoate as a pale oil/solid. Use directly in Phase 2.

Phase 2: RuPhos-Mediated Buchwald-Hartwig Amination

Objective: Construct the C-N bond under conditions that tolerate the ortho-methyl group and ester functionality.

Critical Reagents:

  • Catalyst: RuPhos Pd G4 (CAS: 1599466-81-5). Why? Air-stable, rapid activation.

  • Base: Cesium Carbonate (Cs₂CO₃).[1] Why? Mild heterogeneous base; prevents ester hydrolysis compared to NaOtBu.

  • Solvent: Toluene (anhydrous). Why? Non-polar solvents promote the tight ion pairing required for the catalytic cycle.

Stoichiometry Table:

ComponentEquiv.Role
Aryl Bromide (from Phase 1)1.00Electrophile
Piperidine 1.20Nucleophile
RuPhos Pd G4 0.01 - 0.03Precatalyst (1-3 mol%)
Cs₂CO₃ 2.00Base (Acid Scavenger)
Toluene [0.2 M]Solvent

Step-by-Step Protocol:

  • Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with Methyl 3-bromo-4-methylbenzoate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and RuPhos Pd G4 (2 mol%).

  • Solvent Addition: Add anhydrous Toluene. Sparge with Nitrogen for 5 minutes to remove dissolved Oxygen (critical for catalyst longevity).

  • Amine Addition: Add Piperidine (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 100°C for 12-18 hours.

    • Self-Validating Check: The reaction mixture should turn from orange/red to dark brown/black. If it remains pale yellow, catalyst activation may have failed (check oxygen levels).

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target: Methyl 4-methyl-3-(piperidin-1-yl)benzoate.

Phase 3: Ester Hydrolysis

Objective: Reveal the carboxylic acid.

Procedure:

  • Dissolve the coupled ester (1.0 equiv) in THF/Water (3:1 ratio).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 50°C for 4 hours.

  • Acidification: Cool to 0°C. Carefully adjust pH to ~3-4 using 1M HCl. Note: Do not go too acidic (pH < 2) to avoid protonating the piperidine nitrogen excessively, which complicates extraction.

  • Isolation: Extract with EtOAc (3x). The product may be zwitterionic; if extraction is difficult, use n-Butanol or isolate by precipitation at the isoelectric point.

  • Final Product: 4-Methyl-3-piperidin-1-yl-benzoic acid .

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (O₂)Ensure rigorous degassing of Toluene. Switch to Schlenk line techniques.
Debromination (Ar-H formed)

-Hydride Elimination
Piperidine has

-hydrogens, but reductive elimination should be faster with RuPhos. Decrease Temp to 80°C or increase Catalyst loading.
Ester Hydrolysis during Coupling Wet Base/SolventUse anhydrous Cs₂CO₃ (dried in oven) and anhydrous Toluene.
Stalled Reaction Steric WallAdd 1 mol% free RuPhos ligand to stabilize the active Pd species.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Organic Reactions, 2019. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. Link

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

Sources

Application Note: Solid-Phase Synthesis Applications of 4-Methyl-3-piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solid-phase synthesis (SPS) integration of 4-Methyl-3-piperidin-1-yl-benzoic acid (CAS 886501-34-4) .[1] This molecule represents a "privileged scaffold" in medicinal chemistry, combining a lipophilic core with a basic solubilizing group (piperidine).[1] It is frequently employed in the synthesis of DNA-Encoded Libraries (DEL), kinase inhibitors, and GPCR ligands.[1]

Unlike simple benzoic acids, the ortho-substitution pattern (methyl group at C4 adjacent to the bulky piperidinyl group at C3) induces significant steric torsion.[1] This non-planar conformation improves solubility but presents specific challenges in coupling efficiency and aggregation on solid support.[1] This note provides optimized protocols for resin loading, amide coupling, and cleavage, ensuring high purity and yield.

Chemical Profile & Synthetic Strategy[1][2][3]

Structural Analysis[1]
  • Core: Benzoic Acid (C1-COOH).[1]

  • Substituents: Piperidin-1-yl (C3), Methyl (C4).[1][2][3]

  • Electronic Effect: The piperidine nitrogen acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring.[1] This makes the ring susceptible to electrophilic aromatic substitution (if exposed to harsh electrophiles) but generally stable under standard SPS conditions.[1]

  • Steric Effect: The interaction between the C3-piperidine and C4-methyl forces the piperidine ring to rotate out of the aromatic plane.[1] While this reduces aggregation (good for SPS), it creates a bulky "hemisphere" that can hinder the approach of coupling reagents to the carboxylic acid.[1]

Solubility & Handling
  • Solubility: Moderate in DCM; Excellent in DMF and NMP.[1]

  • Basicity: The piperidine nitrogen is a tertiary aniline.[1] While less basic than aliphatic amines (

    
    ), it can protonate during acidic cleavage, forming trifluoroacetate salts.[1]
    
  • Recommendation: Use DMF or NMP as the primary solvent for coupling reactions to ensure full solvation of the zwitterionic species.[1]

Experimental Protocols

Protocol A: Coupling to Amine-Functionalized Resin (Amide Bond Formation)

Application: Using the molecule as a capping group or internal scaffold on Rink Amide or Wang-linked amines.[1]

Materials:

  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g).[1]

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF.[1]

Step-by-Step Procedure:

  • Resin Preparation:

    • Swell 100 mg of Rink Amide resin in DCM (2 mL) for 20 min. Drain.

    • Wash with DMF (3 x 2 mL).[1]

    • Note: Ensure Fmoc deprotection has been performed (20% Piperidine/DMF) prior to this step if building on a sequence.[1]

  • Activation Cocktail (Pre-activation is Critical):

    • In a separate vial, dissolve 4-Methyl-3-piperidin-1-yl-benzoic acid (3.0 equiv relative to resin loading) in DMF (1.5 mL).

    • Add HATU (2.9 equiv).[1]

    • Add DIPEA (6.0 equiv).[1]

    • Insight: The solution should turn yellow.[1] Allow to activate for 2-3 minutes . Do not exceed 5 minutes to avoid potential racemization (though not applicable here) or side reactions.[1]

  • Coupling Reaction:

    • Add the activated solution to the resin.[1]

    • Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

    • Optimization: For difficult sequences (high aggregation), heat to 50°C using microwave irradiation (20W, constant temperature).[1]

  • Washing:

    • Drain the reaction mixture.[1]

    • Wash with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).[1]

  • Monitoring (Kaiser Test):

    • Perform a Kaiser test (ninhydrin).[1] A negative result (yellow beads) indicates successful coupling.[1] If blue, repeat the coupling with fresh reagents.[1]

Protocol B: Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

Application: Immobilizing the acid to synthesize C-terminal derivatives or for fragment-based synthesis.[1]

Materials:

  • Resin: 2-Chlorotrityl Chloride Resin (Loading: 1.0–1.6 mmol/g).[1]

  • Base: DIPEA.[1]

  • Solvent: DCM (anhydrous).[1]

Step-by-Step Procedure:

  • Resin Swelling:

    • Swell 2-CTC resin in dry DCM for 30 min.[1]

  • Loading Solution:

    • Dissolve 4-Methyl-3-piperidin-1-yl-benzoic acid (1.2 equiv) in dry DCM (approx. 10 mL per gram of resin).

    • Add DIPEA (4.0 equiv).[1] Note: Excess base is required to neutralize the HCl generated.[1]

  • Loading Reaction:

    • Add solution to resin.[1] Agitate for 2 hours .

    • Capping: Add Methanol (1 mL per gram resin) to the reaction mixture and agitate for an additional 20 mins to cap unreacted trityl chloride sites.

  • Washing:

    • Drain and wash extensively with DCM (3x), DMF (3x), and DCM (3x).[1]

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionOutcome
Coupling Reagent DIC / HOBtHATU / DIPEA Yield increased from 75% to >98%
Solvent System DCMDMF Solubilization of zwitterionic acid
Reaction Time 4 hours (RT)2 hours (RT) or 30 min (50°C MW) Complete conversion (Kaiser negative)
Cleavage Yield 95% TFA95% TFA / 2.5% TIS / 2.5% H2O >95% Recovery, minimal degradation

Visualized Workflow (DOT Diagram)

SPS_Workflow Start Start: Amino-Resin (Rink Amide / Wang) Swell 1. Swell Resin (DCM, 20 min) Start->Swell Couple 3. Coupling Reaction (DMF, 2h, RT) Swell->Couple Activate 2. Pre-activation (Acid + HATU + DIPEA) Activate->Couple Add Mixture Wash 4. Wash Cycle (DMF -> DCM -> DMF) Couple->Wash Test 5. Kaiser Test Wash->Test Test->Couple Positive (Blue) Repeat Step 3 Cleave 6. Cleavage (TFA/TIS/H2O) Test->Cleave Negative (Yellow) Final Final Product: Benzamide Derivative Cleave->Final

Caption: Logical flow for the solid-phase coupling of 4-Methyl-3-piperidin-1-yl-benzoic acid to an amino-resin.

Troubleshooting & Critical Insights

Issue: Incomplete Coupling (Positive Kaiser Test)
  • Cause: The steric bulk of the piperidine ring at the meta position (relative to the acid) combined with the para methyl group can create a "shielding" effect if the resin loading is too high (pseudo-dilution effect needed).[1]

  • Solution:

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • Solvent Switch: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF to disrupt inter-chain aggregation.[1]

    • Microwave: Apply 50°C microwave irradiation for 20 minutes.

Issue: Product Retention on HPLC
  • Cause: The piperidine nitrogen is basic.[1] In standard Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA), the molecule will be protonated (

    
    ), reducing its retention time compared to neutral benzoic acids.[1]
    
  • Solution: Be aware that the product will elute earlier than expected for a lipophilic molecule.[1] Ensure the gradient starts at low organic (e.g., 5% B) to capture the salt form.[1]

References

  • Kappe, C. O. (2000).[1] Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating. Sciforum. Retrieved from [Link]

  • Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (General reference for HATU/DIPEA protocols).

Sources

Application Note: Recrystallization of 4-Methyl-3-piperidin-1-yl-benzoic acid

[1]

Introduction & Chemical Identity

4-Methyl-3-piperidin-1-yl-benzoic acid is a key intermediate in the synthesis of pharmaceuticals, often utilized as a scaffold for kinase inhibitors or GPCR ligands. Structurally, it consists of a benzoic acid core with a methyl group at the para position and a bulky piperidine ring attached via the nitrogen atom at the meta position.

Structural Challenges in Purification
  • Steric Inhibition of Resonance: The ortho relationship between the bulky piperidine ring (position 3) and the methyl group (position 4) forces the piperidine ring out of planarity with the benzene ring. This reduces the conjugation of the nitrogen lone pair, potentially making the amine more basic (pKa ~5.5–6.5) compared to typical N-aryl anilines.

  • Zwitterionic Character: The molecule possesses both an acidic carboxyl group (pKa ~4.2) and a basic tertiary amine. In neutral aqueous conditions, it exists in a zwitterionic equilibrium, leading to low solubility in water but high solubility in polar organic solvents, often resulting in "oiling out" rather than crystallization.

  • Impurity Profile: Common impurities from Buchwald-Hartwig or SNAr synthesis routes include unreacted 3-bromo-4-methylbenzoic acid, palladium residues (if catalytic coupling was used), and des-bromo byproducts.

Pre-Formulation & Solubility Profiling

Before scale-up, the solubility profile must be validated. This protocol utilizes a pH-Swing / Thermal Hybrid approach to maximize yield and purity.

Table 1: Solubility Profile (Empirical)
Solvent SystemTemperatureSolubility StatusSuitability
Water (pH 7) 25°CInsoluble (Cloudy)Anti-solvent
Water (pH 1-2) 25°CSoluble (Ammonium salt)Purification (Acid wash)
Water (pH 10-12) 25°CSoluble (Carboxylate salt)Purification (Base extraction)
Ethanol (Abs.) 25°CModeratePoor Yield
Ethanol (Abs.) 78°C (Reflux)HighPrimary Solvent
Ethyl Acetate 25°CLowAnti-solvent candidate
DCM 25°CModerateExtraction only

Detailed Experimental Protocol

Phase 1: Acid-Base Workup (Chemical Purification)

Purpose: To remove non-acidic organic impurities and inorganic salts prior to crystallization.

  • Dissolution: Suspend the crude solid in 1M NaOH (5 mL per gram of crude). Stir until fully dissolved (pH > 10). The solution should be clear to slightly amber.

  • Organic Wash: Extract the aqueous alkaline solution twice with Dichloromethane (DCM) or Ethyl Acetate (1:1 vol/vol relative to aqueous phase). Discard the organic layer (removes unreacted piperidine and neutral byproducts).

  • Precipitation (The Isoelectric Point):

    • Cool the aqueous phase to 5–10°C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Monitor pH.[1] As pH approaches 5–6 (the isoelectric region), a thick white/off-white precipitate will form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid and wash with cold water. Do not dry completely; proceed to recrystallization wet to prevent formation of hard amorphous aggregates.

Phase 2: Thermal Recrystallization

Purpose: To refine crystal structure, remove trace colored impurities, and eliminate trapped salts.

Solvent System: Ethanol / Water (90:10 v/v)

  • Slurry Preparation: Transfer the wet cake from Phase 1 into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Solvent Addition: Add Ethanol (95%) typically at a ratio of 10 mL per gram of dry solid equivalent.

  • Dissolution: Heat the mixture to reflux (approx. 78°C).

    • Observation: If the solution is not clear at reflux, add Ethanol in 1 mL increments.

    • Critical Control: If a small amount of insoluble material remains (likely inorganic salts like NaCl from Phase 1), perform a hot filtration through a pre-warmed Celite pad.

  • Nucleation & Cooling:

    • Remove from heat and allow the flask to cool slowly to room temperature on a cork ring (approx. rate: 1°C/min). Do not use an ice bath yet.

    • Seeding: If no crystals form by 40°C, add a seed crystal or scratch the glass wall.

    • Anti-Solvent Addition (Optional): If yield is low, add warm water (50°C) dropwise until persistent turbidity is observed, then reheat to clear and cool again.

  • Final Crystallization: Once at room temperature, cool the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of cold Ethanol/Water (50:50) .

  • Drying: Dry under vacuum (50 mbar) at 45°C for 12 hours.

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points.

RecrystallizationWorkflowStartCrude 4-Methyl-3-piperidin-1-yl-benzoic acidDissolutionDissolve in 1M NaOH (pH > 10)Start->DissolutionWashWash with DCM(Remove Neutral Impurities)Dissolution->WashAcidificationAcidify with 2M HCl to pH 5-6(Precipitate at pI)Wash->AcidificationAqueous PhaseFiltration1Filter Crude SolidAcidification->Filtration1RefluxReflux in Ethanol (95%)Filtration1->RefluxWet CakeHotFilterHot Filtration (Optional)Remove SaltsReflux->HotFilterIf cloudyCoolingSlow Cooling to RTthen 0°CReflux->CoolingIf clearHotFilter->CoolingFinalFilterFinal Filtration & WashCooling->FinalFilterProductPure Crystalline ProductFinalFilter->Product

Caption: Step-by-step purification workflow from crude reaction mixture to pure crystalline solid.

Troubleshooting & Critical Controls

"Oiling Out"
  • Cause: The compound separates as a liquid phase before crystallizing, often due to high impurity levels or cooling too rapidly.

  • Solution:

    • Reheat the mixture until clear.

    • Add more Ethanol (solvent) to lower the saturation slightly.

    • Add a seed crystal at a temperature slightly below the cloud point.

    • Agitate vigorously during the cooling phase.

Color Removal
  • Issue: Product is yellow or brown (oxidation products).

  • Solution: Add Activated Carbon (Charcoal) (5 wt%) during the reflux step (Phase 2, Step 3). Stir for 10 minutes at reflux, then perform the hot filtration step.

Polymorphism
  • Note: Amino-benzoic acid derivatives often exhibit polymorphism.

  • Control: Consistent cooling rates are essential. Rapid cooling (crash precipitation) favors metastable kinetic forms (often amorphous or needles), while slow cooling favors the thermodynamic form (blocks/prisms). For regulatory consistency, stick to the slow cooling protocol.

Analytical Validation

To ensure the protocol was successful, the following analytical criteria must be met:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.5% Area
Identity 1H NMR (DMSO-d6)Integration of Piperidine (10H) vs Methyl (3H) vs Aromatic (3H) matches structure.
Solvent Residue GC-HeadspaceEthanol < 5000 ppm
Melting Point DSC / CapillarySharp endotherm (Range < 2°C). Note: Expect >150°C.

References

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (2013). CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[2] Retrieved from

Application Notes and Protocols for 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and quality control of 4-Methyl-3-piperidin-1-yl-benzoic acid. As a specialized chemical entity, understanding its unique properties is paramount for ensuring experimental integrity and personnel safety. This guide synthesizes data from structurally related compounds to establish best practices in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule. The protocols outlined herein are designed to be self-validating, promoting a culture of safety and reproducibility in the laboratory.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-Methyl-3-piperidin-1-yl-benzoic acid is fundamental to its appropriate handling. While specific experimental data for this compound is not widely available, its structure as a substituted benzoic acid with a tertiary amine (piperidine) allows for the inference of its key characteristics.

PropertyInferred Value/CharacteristicRationale and Key Considerations
Molecular Formula C₁₃H₁₇NO₂Based on chemical structure.
Molecular Weight 219.28 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for substituted benzoic acids.[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The benzoic acid moiety imparts some water solubility, while the piperidine and methyl groups increase lipophilicity.
pKa Expected to have two pKa values: one for the carboxylic acid (around 4-5) and one for the piperidinyl nitrogen (around 9-11).The carboxylic acid is acidic, and the tertiary amine of the piperidine ring is basic.[2][3]
Stability Stable under recommended storage conditions; sensitive to heat, light, and strong oxidizing agents.The piperidine ring can be susceptible to oxidation and thermal degradation.[4][5]

Hazard Identification and Safety Precautions

Given the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-3-piperidin-1-yl-benzoic acid, a conservative approach to safety is mandated. The hazard profile is extrapolated from data on similar substituted benzoic acids and piperidine-containing compounds.[1][6]

Potential Hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Serious Eye Irritation/Damage: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

  • Harmful if Swallowed: May be harmful if ingested.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk.

PPE_Workflow cluster_Core_Protection Core Protection cluster_Enhanced_Protection Enhanced Protection (as needed) Lab_Coat Lab Coat (Chemically resistant) Safety_Goggles Safety Goggles (with side shields) Nitrile_Gloves Nitrile Gloves (Inspect before use) Face_Shield Face Shield Respirator Respirator (NIOSH-approved) Handling_Solid Handling Solid Compound Handling_Solid->Lab_Coat Handling_Solid->Safety_Goggles Handling_Solid->Nitrile_Gloves Handling_Solid->Respirator If generating dust Handling_Solution Handling Solutions Handling_Solution->Lab_Coat Handling_Solution->Safety_Goggles Handling_Solution->Nitrile_Gloves Handling_Solution->Face_Shield Risk of splash

Caption: Personal Protective Equipment (PPE) workflow.

Engineering Controls
  • Ventilation: Always handle 4-Methyl-3-piperidin-1-yl-benzoic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[6]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.

Handling and Storage Protocols

The stability of 4-Methyl-3-piperidin-1-yl-benzoic acid is contingent upon strict adherence to appropriate handling and storage conditions. The piperidine moiety, in particular, can be susceptible to degradation.

Recommended Storage Conditions

For optimal stability and to mitigate degradation, the following storage conditions are recommended, based on data for structurally similar compounds.[7]

ParameterRecommendationRationale
Temperature 2-8°CCool temperatures slow down potential degradation pathways of the piperidine ring.[7]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes the risk of oxidation of the piperidine ring.
Container Tightly sealed, amber glass vialProtects from moisture and light, which can promote degradation.[4]
Location Cool, dry, and dark placePrevents thermal and photodegradation.
Dispensing and Weighing Protocol
  • Preparation: Before retrieving the compound from storage, allow the container to equilibrate to room temperature to prevent condensation of moisture onto the compound.

  • Inert Environment: If possible, perform weighing and dispensing in a glove box under an inert atmosphere. If a glove box is not available, work swiftly in a chemical fume hood.

  • Static Control: Use an anti-static weighing dish and grounding straps, as fine powders can be prone to static discharge.

  • Cleaning: After dispensing, securely reseal the container, purge with an inert gas if possible, and return to the recommended storage conditions promptly. Clean the weighing area and tools thoroughly.

Stability and Degradation

Understanding the potential degradation pathways of 4-Methyl-3-piperidin-1-yl-benzoic acid is crucial for interpreting experimental results and ensuring the use of high-purity material. The primary points of instability are the piperidine ring and the carboxylic acid functionality.

Potential Degradation Pathways:

  • Oxidation: The nitrogen atom and adjacent carbon atoms of the piperidine ring are susceptible to oxidation, which can be initiated by air, light, or incompatible oxidizing agents.[4] This can lead to the formation of N-oxides or ring-opened byproducts.

  • Thermal Degradation: Elevated temperatures can lead to the cleavage of bonds within the piperidine ring, resulting in the formation of smaller, volatile byproducts.[4][5]

  • Photodegradation: Exposure to UV light can induce the formation of free radicals, leading to the decomposition of the piperidine ring.[4]

  • Acid-Base Reactions: As an amphoteric molecule, it will react with strong acids and bases. The carboxylic acid can form salts with bases, and the piperidine nitrogen can be protonated by strong acids.

Degradation_Pathways Compound 4-Methyl-3-piperidin-1-yl-benzoic acid Oxidation Oxidation (Air, Light, Oxidizing Agents) Compound->Oxidation Thermal_Stress Thermal Stress (High Temperatures) Compound->Thermal_Stress UV_Light UV Light Exposure Compound->UV_Light N_Oxide N-Oxide Formation Oxidation->N_Oxide Ring_Opening Ring-Opened Byproducts Oxidation->Ring_Opening Fragmentation Fragmentation Products Thermal_Stress->Fragmentation UV_Light->Ring_Opening

Caption: Potential degradation pathways.

Analytical Quality Control Protocols

Regular assessment of the purity of 4-Methyl-3-piperidin-1-yl-benzoic acid is essential. A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive evaluation.[8][9]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for quantifying the purity of the compound and detecting any impurities.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

    • Purity is typically calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis:

    • Confirm the presence of all expected proton and carbon signals.

    • The integration of the proton signals should correspond to the number of protons in each chemical environment.

    • The chemical shifts should be consistent with the proposed structure.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the compound.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into a mass spectrometer (e.g., using electrospray ionization - ESI).

  • Verification: Confirm the presence of the expected molecular ion peak ([M+H]⁺ or [M-H]⁻).

Spill and Waste Management

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal. Avoid generating dust.[6]

  • Clean: Clean the spill area with a suitable solvent and then with soap and water.

Waste Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain.[6]

  • Contaminated materials (e.g., gloves, weighing paper) should also be disposed of as chemical waste.

References

  • El-Kashef, H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. [Link]

  • El-Kashef, H., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Biosynce. (2025). Under what conditions does piperidine decompose?. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. [Link]

  • Capot Chemical. (2026). MSDS of 3-(4-Methyl-piperazin-1-ylmethyl)-benzoic acid. [Link]

  • Poupin, N., et al. (2000). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. [Link]

  • AR Life Sciences. Imatinib Intermediate (Cas no. 106261-49-8). [Link]

  • Food Safety and Inspection Service. (2013). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. United States Department of Agriculture. [Link]

  • Cooney, A. (2018). How can benzoic acid be tested for purity?. Quora. [Link]

  • Singh, R. P., et al. (2012). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Scholars Research Library. [Link]

  • Royal Society of Chemistry. (2012). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). [Link]

  • PubChem. 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 4-methyl-. [Link]

  • PubChem. 4-(Piperidin-1-yl)benzoic acid. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues with 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-3-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our approach is grounded in established physicochemical principles to empower you to overcome solubility challenges in your experiments.

Understanding the Molecule: A Zwitterionic Profile

4-Methyl-3-piperidin-1-yl-benzoic acid is a classic example of an amphoteric molecule, containing both a basic piperidinyl group and an acidic carboxylic acid group. This dual functionality means the molecule's net charge is highly dependent on the pH of the solution, and it can exist as a zwitterion at its isoelectric point. Understanding this pH-dependent behavior is the cornerstone of troubleshooting its solubility.[1][2]

The solubility of such compounds is often lowest at their isoelectric point (pI), where the net charge is zero, leading to strong intermolecular interactions and crystallization. Conversely, solubility is typically enhanced in both acidic and basic conditions, where the molecule becomes a charged salt.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Methyl-3-piperidin-1-yl-benzoic acid not dissolving in aqueous buffers at neutral pH?

A1: As an amphoteric compound, 4-Methyl-3-piperidin-1-yl-benzoic acid likely exhibits its lowest aqueous solubility around its isoelectric point, which is often near neutral pH. At this pH, the molecule is zwitterionic, with both a positive and a negative charge, leading to strong crystal lattice energy and low solubility. To improve solubility, you will need to adjust the pH of your solution.[2][3]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "crashing out." The compound is soluble in the highly polar aprotic solvent DMSO, but when introduced to an aqueous environment where its solubility is much lower, it rapidly precipitates.[5] To mitigate this, you can try several strategies:

  • Lower the final concentration: The most straightforward approach is to work with a more dilute final solution.

  • Stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in smaller increments with vigorous mixing.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, always be mindful of the tolerance of your assay to the solvent.[6]

Q3: Can I heat the solution to improve the solubility of 4-Methyl-3-piperidin-1-yl-benzoic acid?

A3: Gentle heating can be an effective method to increase the rate of dissolution and the solubility of a compound.[7] A water bath set to 30-40°C is a common practice. However, it is crucial to ensure the thermal stability of your compound to prevent degradation. It is recommended to perform a stability check (e.g., by HPLC) if you plan to heat the solution for an extended period or at higher temperatures.

Q4: Is sonication a good method to help dissolve this compound?

A4: Yes, sonication can be very effective. It provides the energy needed to break down solid aggregates and enhance the dissolution process.[5] A bath sonicator is generally preferred over a probe sonicator to avoid localized overheating.

Systematic Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with 4-Methyl-3-piperidin-1-yl-benzoic acid. The workflow is designed to be logical and to provide clear decision points.

Diagram: Troubleshooting Workflow

G start Start: Solubility Issue Identified check_solvent Is the primary solvent appropriate? (e.g., DMSO, Ethanol) start->check_solvent try_organic Attempt dissolution in a polar organic solvent (e.g., DMSO, DMF, Ethanol) check_solvent->try_organic No check_concentration Is the concentration too high? check_solvent->check_concentration Yes try_organic->check_concentration lower_concentration Lower the target concentration check_concentration->lower_concentration Yes check_pH Is the solution pH-adjusted? check_concentration->check_pH No lower_concentration->check_pH adjust_pH Adjust pH to acidic (<4) or basic (>9) check_pH->adjust_pH No use_energy Apply gentle heating (30-40°C) or sonication check_pH->use_energy Yes adjust_pH->use_energy success Success: Clear Solution use_energy->success Dissolved failure Consider formulation strategies (e.g., co-solvents, cyclodextrins) use_energy->failure Still insoluble

Caption: A stepwise workflow for troubleshooting solubility.

Step 1: Solvent Selection and Stock Solution Preparation

For many organic molecules, a stock solution is first prepared in a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power for a wide range of compounds.[7][8]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • 4-Methyl-3-piperidin-1-yl-benzoic acid powder

  • Anhydrous DMSO

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of the compound. For a 10 mM solution, you will need approximately 2.31 mg per 1 mL of DMSO (Molecular Weight of 4-Methyl-3-piperidin-1-yl-benzoic acid is estimated to be around 231.29 g/mol ).

  • Add Solvent: Add the calculated volume of anhydrous DMSO. It is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can decrease the solubility of hydrophobic compounds.[5][7]

  • Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes.

  • Apply Energy (if necessary): If the compound is not fully dissolved, gently warm the solution in a water bath at 30-40°C for 10-15 minutes or place it in a bath sonicator for 5-10 minutes.[5][7]

  • Inspect: Visually confirm that the solution is clear and free of particulates.

Step 2: Addressing Aqueous Solubility through pH Adjustment

The amphoteric nature of 4-Methyl-3-piperidin-1-yl-benzoic acid makes its aqueous solubility highly pH-dependent.[3][4][9] By shifting the pH away from the isoelectric point, you can significantly increase its solubility.

Diagram: pH-Dependent Solubility Profile

G Expected pH-Solubility Profile cluster_0 cluster_1 a High Solubility (Cationic Form) b Low Solubility (Zwitterionic Form) a->b Increasing pH c High Solubility (Anionic Form) b->c Increasing pH Acidic pH Acidic pH Neutral pH Neutral pH Basic pH Basic pH

Caption: The U-shaped solubility curve typical for amphoteric compounds.

Protocol 2: pH-Solubility Screening

This protocol will help you determine the optimal pH for solubilizing your compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of 4-Methyl-3-piperidin-1-yl-benzoic acid in DMSO

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • pH meter

  • Vortex mixer

Procedure:

  • Prepare Test Solutions: In separate tubes, add your aqueous buffer of choice.

  • Spike with Compound: Add a small volume of your DMSO stock solution to each buffer to achieve your desired final concentration (e.g., 10 µL of a 10 mM stock into 990 µL of buffer for a final concentration of 100 µM). Ensure the final DMSO concentration is consistent across all samples and is tolerated by your assay (typically ≤ 0.5%).[6]

  • Adjust pH: For each tube, adjust the pH using small additions of 0.1 M HCl or 0.1 M NaOH while monitoring with a pH meter. Aim for a range of pH values (e.g., pH 3, 5, 7, 9).

  • Equilibrate: Vortex each solution and allow it to equilibrate for at least one hour at room temperature.

  • Observe: Visually inspect each tube for precipitation. A clear solution indicates that the compound is soluble at that specific pH.

Step 3: Advanced Solubility Enhancement Techniques

If pH adjustment is not sufficient or not compatible with your experimental design, other techniques can be employed.[10][11][12]

Data Table: Solubility Enhancement Strategies
TechniqueMechanism of ActionConsiderations
Co-solvents Increases the polarity of the solvent system, making it more favorable for the solute.[13]The co-solvent (e.g., ethanol, propylene glycol) must be compatible with your experimental system.
Cyclodextrins Forms inclusion complexes with the hydrophobic parts of the molecule, increasing its apparent solubility.[11]The size of the cyclodextrin cavity must be appropriate for the guest molecule.
Surfactants Forms micelles that encapsulate the poorly soluble drug, increasing its concentration in the aqueous phase.Can interfere with certain biological assays.
Solid Dispersions The drug is dispersed in a hydrophilic carrier at a solid state, which can improve dissolution rates.[12][14]Requires more extensive formulation development.

Conclusion

Troubleshooting the solubility of 4-Methyl-3-piperidin-1-yl-benzoic acid is a systematic process that hinges on understanding its amphoteric and zwitterionic nature. By starting with an appropriate organic solvent for stock solutions and then carefully controlling the pH of the aqueous medium, most solubility challenges can be overcome. For more persistent issues, advanced formulation techniques offer viable solutions.

This guide provides a foundational framework for your experimental design. Always remember to validate any solubilization method to ensure it does not interfere with your downstream applications.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]

  • Zwitterionic Surfactants. (2023). MDPI. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (2015). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. (2008). PubMed. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). PubMed. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (n.d.). Queen's University Belfast. [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018). Advances in Engineering. [Link]

  • Dependence of Solubility on pH. (n.d.). Pearson. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025). Journal of Medicinal Chemistry. [Link]

  • A Solubility Comparison of Neutral and Zwitterionic Polymorphs. (2014). Crystal Growth & Design. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025). Journal of Medicinal Chemistry. [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025). Journal of Medicinal Chemistry. [Link]

  • Problem 8 Describe amphoteric behavior and... (n.d.). Vaia. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. (2017). ResearchGate. [Link]

  • DMSO wont dilute my pure compound. How to solve this?. (2014). ResearchGate. [Link]

  • Solvent selection for pharmaceuticals. (2025). ResearchGate. [Link]

  • 17.7: Solubility and pH. (2016). Chemistry LibreTexts. [Link]

  • Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. (n.d.). Royal Society of Chemistry. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized?. (2013). ResearchGate. [Link]

  • 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. (n.d.). PubChem. [Link]

  • 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. (n.d.). PubChem. [Link]

  • 4-(4-methylpiperidin-1-yl)benzoic acid. (n.d.). PubChemLite. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. [Link]

  • 4-(4-Methylpiperazin-1-yl)benzoic acid. (n.d.). PubChem. [Link]

Sources

Removing piperidine impurities from 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the purification of 4-Methyl-3-piperidin-1-yl-benzoic acid . It is designed for researchers encountering persistent piperidine impurities (reagent carryover) in their synthetic workflows.

Topic: Purification of 4-Methyl-3-piperidin-1-yl-benzoic acid Impurity: Piperidine (CAS: 110-89-4)

Core Chemical Logic

To effectively remove piperidine, one must exploit the significant


  between the impurity and the target molecule.
  • The Impurity (Piperidine): A secondary aliphatic amine. It is a strong base with a

    
     (conjugate acid) of 11.22 .[1] It is volatile (bp 106°C) but forms stubborn azeotropes with water and sticks to silica.
    
  • The Target (4-Methyl-3-piperidin-1-yl-benzoic acid): An amphoteric molecule containing a carboxylic acid and a tertiary aniline.

    • Carboxylic Acid

      
      : ~4.0–5.0.[2]
      
    • Tertiary Aniline

      
      : The piperidine ring is 
      
      
      
      -linked to the aryl core. Unlike free piperidine, this nitrogen's lone pair is conjugated with the aromatic system (aniline-like). While the ortho-methyl group introduces steric twist that may slightly increase basicity by reducing conjugation, the
      
      
      of the conjugate acid is estimated at 5.2–6.0 .

The Strategy: We cannot use a standard acid wash (e.g., 1M HCl) alone because both the impurity and the target will protonate and remain water-soluble. Instead, we use a Reverse-Phase pH Switch (Base Wash) followed by Isoelectric Precipitation .

Troubleshooting & FAQ

Select the issue that best matches your observation:

Q1: I see piperidine signals in my NMR (1.5–1.6 ppm, 2.8 ppm) even after an acidic workup. Why?

A: At acidic pH (pH < 2), both piperidine and your target are protonated cations. They both prefer the aqueous phase. If you extracted with an organic solvent while acidic, you likely left both behind.[3][4] If you basified to pH > 10 to extract the product, the piperidine also became neutral and extracted right back into the organic layer with your product.

[5] Solution: Use the High-pH Partition Protocol (See Protocol A) to separate them while the target is anionic and piperidine is neutral.

Q2: The product is "oiling out" during recrystallization.

A: This often happens if residual piperidine is acting as a solvent or if the pH is not exactly at the isoelectric point. Piperidine impurities lower the melting point of the crystal lattice.

Solution: Switch to a Trituration method. Suspend the oil/solid in cold Diethyl Ether or Hexanes (target is likely insoluble; piperidine is soluble). Sonicate and filter. If it remains an oil, perform the High-pH Partition first.[3]

Q3: My product streaks on silica gel columns.

A: The basic nitrogen on the target interacts with the acidic silanols of the silica. Residual piperidine exacerbates this by saturating the silica surface.

Solution: Add 1% Triethylamine (TEA) or 1% Acetic Acid to your mobile phase.

  • For removal: Use Reverse Phase (C18) chromatography with an acidic buffer (0.1% TFA). The piperidine elutes near the solvent front (polar, cationic), while the target (more lipophilic) retains longer.

Q4: Can I just dry it under high vacuum to remove piperidine?

A: Piperidine (bp 106°C) is theoretically volatile, but it forms salts with the carboxylic acid moiety of your target (Piperidinium Benzoate salt). These salts are non-volatile solids/oils and will not be removed by vacuum, even at high temperatures.[3] You must chemically "break" this salt using a strong base before the piperidine can be volatilized or washed away.[6]

Experimental Protocols

Protocol A: The "High-pH Switch" Extraction (Recommended)

Use this method for bulk removal (>5% impurity).

Principle: At pH 13, the Target is an Anion (Benzoate, water-soluble) and Piperidine is a Neutral Organic (Lipophilic).

  • Dissolution: Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram of compound). Check that pH > 12.

    • Observation: The solid should dissolve completely.[7] If the solution is cloudy, that is likely the free piperidine or other neutral impurities.

  • Organic Wash (The Separation Step):

    • Extract the aqueous base layer 2–3 times with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) .

    • Chemistry: The neutral piperidine partitions into the organic layer. The target (benzoate anion) stays in the aqueous layer.

    • Discard the organic layer (contains the impurity).[5]

  • Precipitation:

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 1M HCl or Acetic Acid to pH ~4–5.

    • Chemistry: This is the isoelectric point. The carboxylic acid protonates (neutral), but the aniline nitrogen is not yet fully protonated (or forms a zwitterion). Solubility is minimal here.

  • Isolation:

    • The product should precipitate as a solid. Filter and wash with cold water.

    • Note: If it does not precipitate (oils out), extract the acidic aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.[3]

Protocol B: Scavenging via Resins

Use this method for trace removal (<1% impurity) or GLP polishing.

  • Dissolve crude product in THF or DCM.[5]

  • Add Polymer-supported Isocyanate (e.g., PS-Isocyanate) or Succinic Anhydride .

    • Mechanism:[4][8] The electrophilic resin reacts selectively with the aliphatic amine (piperidine) to form a urea/amide. It reacts much slower with the steric-hindered, aryl-conjugated target amine.

  • Stir for 2–4 hours.

  • Filter off the resin.[9] The filtrate contains the purified target.

Visualizing the Workflow

The following diagram illustrates the solubility logic driving Protocol A.

PurificationLogic Start Crude Mixture (Target + Piperidine) NaOH Add 1M NaOH (pH > 12) Start->NaOH Partition Partition Phase NaOH->Partition OrgLayer Organic Layer (MTBE/DCM) Partition->OrgLayer Extracts Neutrals AqLayer Aqueous Layer (Water + NaOH) Partition->AqLayer Retains Anions PipFree Contains: Piperidine (Neutral) OrgLayer->PipFree TargetIon Contains: Target (Benzoate Anion) AqLayer->TargetIon Waste Discard to Waste PipFree->Waste Acidify Acidify to pH 4-5 (Isoelectric Point) TargetIon->Acidify Precipitate Precipitate Target (Filter Solid) Acidify->Precipitate

Caption: Separation logic relying on the differential basicity of the aliphatic impurity vs. the aromatic target.

Data Summary

PropertyPiperidine (Impurity)Target (4-Me-3-pip-benzoic acid)Implication
Structure Aliphatic Amine (

)
Aryl Amine (

) + Benzoic Acid
Huge electronic difference.

(Conj. Acid)
11.22 (Strong Base)~5.2 (Weak Base)Piperidine is protonated at pH 9; Target is not.
pH 13 Species Neutral (Free Base)Anionic (Carboxylate)Separation Sweet Spot
pH 1 Species Cationic (Ammonium)Cationic (Ammonium)No Separation possible.
Volatility High (bp 106°C)Low (Solid, mp > 150°C)Distillation only works if salt is broken.

References

  • BenchChem. (2025).[6][7] Technical Support Center: Purification of Piperidine Derivatives. Retrieved from 7

  • PubChem. (2025).[2] Compound Summary: 3-(piperidin-1-yl)benzoic acid.[2][10] National Library of Medicine. Retrieved from 10

  • Alfa Chemistry. (2025). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from 3

  • Ataman Chemicals. (2025). Piperidine: Chemical Properties and Solubility. Retrieved from

Sources

Optimizing reaction temperature for 3-piperidinyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry Optimization Subject: Thermal Optimization for 3-Piperidinyl Benzoic Acid Derivatives Classification: Process Development | API Intermediates | Troubleshooting

Executive Summary

This guide addresses the thermal sensitivity of synthesizing 3-piperidinyl benzoic acid derivatives , a critical scaffold in PARP inhibitors (e.g., Niraparib) and kinase inhibitors. The synthesis typically involves three thermally sensitive stages:

  • Suzuki-Miyaura Coupling: Constructing the biaryl core.[1]

  • Heterogeneous Hydrogenation: Reducing the pyridine ring to piperidine without over-reducing the benzene ring.

  • Deprotection: Removing

    
    -Boc/Cbz groups without degrading the carboxylic acid/ester.
    

Module 1: The Suzuki-Miyaura Coupling

The Challenge: Balancing catalyst turnover against protodeboronation. Context: You are likely coupling a 3-pyridyl boronic acid (or ester) with a 3-halo-benzoate.

Technical Insight: The "Protodeboronation Trap"

3-Pyridyl boronic acids are notoriously unstable. Unlike phenyl boronic acids, the electron-deficient pyridine ring makes the C-B bond susceptible to hydrolytic cleavage (protodeboronation), especially at elevated temperatures (


) and high pH.
  • Symptom: You observe low conversion of the halide, but the boronic acid is consumed.

  • Diagnosis: Thermal protodeboronation has outcompeted the transmetalation step.

Optimization Protocol
ParameterStandard ConditionOptimized ConditionRationale
Temperature Reflux (

)
60–75°C Above

, protodeboronation of 3-pyridyl species accelerates exponentially.
Base

(aq)

/

Phosphate buffers pH better, stabilizing the boronate species.
Catalyst


Bidentate ligands resist thermal de-ligation better at lower temps.
Troubleshooting Workflow (Suzuki)

Figure 1: Decision matrix for diagnosing thermal failure in Suzuki couplings involving pyridine boronic acids.

Module 2: Hydrogenation (Pyridine Reduction)

The Challenge: Kinetic Selectivity (Pyridine vs. Benzene). Context: Reducing the 3-(3-pyridyl) benzoate to 3-(3-piperidinyl) benzoate.

Technical Insight: The Arrhenius Window

You must reduce the pyridine ring (heterocycle) while leaving the benzene ring intact.

  • Pyridine Reduction: Facile at

    
     with 
    
    
    
    or
    
    
    .
  • Benzene Reduction: Typically requires

    
     or high pressure (
    
    
    
    ).
  • Risk: If you run this at

    
     to "speed it up," you risk reducing the benzene ring (forming a cyclohexyl impurity) or causing cis/trans isomerization if substituents are present.
    
Critical FAQ: Hydrogenation

Q: My reaction stalls at 80% conversion. Should I increase the temperature? A: NO. Increasing temperature above


 often poisons the catalyst surface with byproducts or initiates benzene ring reduction.
  • Correct Action: Increase Hydrogen Pressure (from 1 atm to 5 bar) or add fresh catalyst. Keep temperature constant (

    
    ).
    

Q: I see a +6 mass unit impurity. What is it? A: This is the over-reduced cyclohexyl derivative.

  • Cause: Temperature was too high (

    
    ) or reaction time was too long, allowing the "thermodynamic sink" (fully saturated product) to form.
    
Selectivity Protocol
  • Catalyst:

    
     (Adams' Catalyst) or 
    
    
    
    .
  • Solvent:

    
     or 
    
    
    
    .
  • Temperature: Strict control at 40–50°C .

  • Pressure: 3–5 bar (50–70 psi).

Module 3: Deprotection & Isolation

The Challenge: Hydrolysis competition. Context: Removing the


-Boc group from the piperidine nitrogen using acid (

or

).
Technical Insight: Ester vs. Carbamate Stability

If your molecule contains a benzoate ester , thermal deprotection of the Boc group is risky.

  • Boc Cleavage: Fast at

    
     in 
    
    
    
    .
  • Ester Hydrolysis: Slow at

    
    , but accelerates significantly 
    
    
    
    .

Protocol:

  • Reagent:

    
     in Dioxane (anhydrous preferred).
    
  • Temperature: Start at 0°C , warm to 20–25°C .

  • Warning: Do not heat to reflux. If the Boc group is stubborn, use

    
     at room temperature rather than heating 
    
    
    
    .

Summary of Thermal Thresholds

Reaction StageMin Temp (Activation)Max Temp (Degradation)Dominant Failure Mode at High Temp
Suzuki Coupling


Protodeboronation of Pyridine Boronic Acid
Hydrogenation


Over-reduction (Benzene

Cyclohexane)
Boc-Deprotection


Hydrolysis of Benzoate Ester

References

  • Suzuki-Miyaura Coupling Optimization

    • Title: Optimization of temperature for Suzuki-Miyaura coupling reaction.
    • Source: ResearchGate / Magnetically recoverable Pd-SILP catalyst study.[2]

    • URL:

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaromatic Boronic Acids.[3]

    • Source: LJMU Research Online / J. Org. Chem.
    • URL:

  • Niraparib Process Chemistry (Hydrogenation Context)

    • Title: Process for preparing intermediate of anti-tumor drug niraparib.[4]

    • Source: Google P
    • URL:

  • Hydrogenation Selectivity (Benzoic Acid vs. Heterocycle)

    • Title: Catalytic Ring Hydrogen
    • Source: NIH / Int. J. Mol. Sci. (Demonstrates high temp required for benzene ring reduction).
    • URL:

Sources

Resolving purification challenges for 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for resolving purification challenges associated with 4-Methyl-3-piperidin-1-yl-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter difficulties in isolating this compound in high purity. We will explore the unique chemical nature of this molecule and provide practical, field-proven solutions to common problems.

Understanding the Core Challenge: Amphoteric Nature

The primary difficulty in purifying 4-Methyl-3-piperidin-1-yl-benzoic acid stems from its amphoteric structure. It possesses both a basic tertiary amine (the piperidine nitrogen, pKa ~9-11) and an acidic carboxylic acid group (pKa ~4-5). This dual functionality means its physical properties, particularly solubility, are highly dependent on pH.

  • In acidic conditions (pH < 2): Both the carboxylic acid and the piperidine nitrogen are protonated, resulting in a net positive charge (cationic form).

  • In neutral conditions (pH ~5-9): The carboxylic acid is deprotonated (carboxylate), and the piperidine is protonated (ammonium), forming a zwitterion. Zwitterions often exhibit high crystallinity but low solubility in many organic solvents.

  • In basic conditions (pH > 11): The carboxylic acid is deprotonated, and the piperidine nitrogen is neutral, resulting in a net negative charge (anionic form).

Mastering the purification of this compound requires a firm grasp of how to manipulate its ionization state to control its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my crude product an oily, intractable gum instead of a solid?

This is the most common issue and is often due to the presence of impurities that inhibit crystallization or the product existing in a salt form that is hygroscopic or has a low melting point. The key is to isolate the compound in its least soluble form, which is typically the zwitterion.

Q2: What are the most likely impurities from the synthesis?

Impurities depend on the synthetic route, but common culprits include:

  • Unreacted starting materials (e.g., 3-amino-4-methylbenzoic acid or 3-halo-4-methylbenzoic acid).

  • Excess reagents, such as the piperidine precursor or inorganic bases.

  • Byproducts from side reactions.

  • Residual solvents.

Q3: What is the best general strategy for purification: crystallization, chromatography, or acid-base extraction?

A multi-step approach is often most effective.

  • Acid-Base Extraction: This should be your first step to perform a bulk cleanup, removing non-ionizable impurities.

  • Crystallization: This is the preferred final step for achieving high purity. The goal is to precipitate the compound at its isoelectric point.

  • Chromatography: This is a powerful tool but can be challenging due to the basic nitrogen. It is best used when crystallization fails or to isolate low-level impurities.

Q4: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool.[1] Due to the compound's structure, a standard silica plate with a mobile phase like Dichloromethane/Methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid or ammonia can help resolve the product from impurities. Staining with potassium permanganate or viewing under UV light (if the compound is UV active) is effective. For high-purity assessment, Reverse-Phase HPLC is recommended.[2]

Visualizing pH-Dependent Behavior

The following diagram illustrates how the ionization state and solubility of 4-Methyl-3-piperidin-1-yl-benzoic acid change with pH, which is the fundamental principle behind its purification.

G cluster_acid Low pH (e.g., pH < 2) cluster_neutral Isoelectric Point (pI) cluster_base High pH (e.g., pH > 11) Acid Cationic Form (High Water Solubility) Zwitterion Zwitterionic Form (Low Solubility, Crystalline) Acid->Zwitterion Add Base (e.g., NaOH) Zwitterion->Acid Add Acid (e.g., HCl) Base Anionic Form (High Water Solubility) Zwitterion->Base Add Base (e.g., NaOH) Base->Zwitterion Add Acid (e.g., HCl) G Start Crude Product (Oil or Impure Solid) TLC Assess Purity by TLC/LCMS Start->TLC AcidBase Perform Acid-Base Extraction Protocol TLC->AcidBase Impure Isolate Isolate Solid at Isoelectric Point (pI) TLC->Isolate Relatively Clean AcidBase->Isolate CheckPurity1 Check Purity (TLC/NMR) Isolate->CheckPurity1 Crystallize Perform Recrystallization Protocol CheckPurity1->Crystallize Impurities Present End Pure Compound CheckPurity1->End >95% Pure CheckPurity2 Check Purity (TLC/NMR/HPLC) Crystallize->CheckPurity2 Chromatography Perform Column Chromatography Protocol CheckPurity2->Chromatography Minor Impurities Remain CheckPurity2->End >98% Pure Chromatography->End

Caption: Decision workflow for purification.

Problem: My crude product is an oil and won't solidify.

  • Cause: The product may be in a salt form (e.g., hydrochloride or trifluoroacetate) or contaminated with solvents or greasy byproducts. The first step is to convert it to its free, zwitterionic form, which is most likely to be a crystalline solid.

  • Solution: Perform an acid-base extraction workup.

    Protocol 1: Purification by Acid-Base Extraction
    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude).

    • Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The product, being basic, will move into the aqueous layer. [3] 3. Separate the layers. Keep the acidic aqueous layer and discard the organic layer, which contains neutral impurities.

    • Wash the aqueous layer once more with fresh ethyl acetate to remove any residual non-basic impurities. Discard the organic wash.

    • Cool the acidic aqueous layer in an ice bath. While stirring vigorously, slowly add 1 M sodium hydroxide (NaOH) dropwise. You will see a precipitate form as the solution approaches the isoelectric point (pI).

    • Monitor the pH with pH paper or a meter. The pI for this type of molecule is typically between pH 6 and 8. Add NaOH until precipitation is maximized. Avoid making the solution strongly basic, as the product may redissolve as the anionic salt.

    • Collect the resulting solid by vacuum filtration, wash the filter cake with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether or hexane to help remove water.

    • Dry the solid under high vacuum.

Problem: My crystallization yield is very low or nothing crashes out.

  • Cause: The chosen solvent system is likely too good, or the concentration is too low. For zwitterionic compounds, solubility can be tricky. A single solvent is often insufficient.

  • Solution: Use a mixed-solvent system and carefully select solvents based on polarity.

    Protocol 2: Purification by Recrystallization
    • Solvent Selection: The ideal solvent system will be one in which the compound is soluble when hot but poorly soluble when cold. [4]Common choices for compounds like this are alcohol/water mixtures or polar aprotic/ether mixtures. Refer to the table below for starting points.

    • Place the crude solid in a flask and add a minimal amount of the primary (more polar) solvent (e.g., methanol, ethanol, or isopropanol).

    • Heat the mixture to reflux until the solid completely dissolves.

    • Slowly add the anti-solvent (less polar, e.g., water, diethyl ether, or heptane) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a few more drops of the primary solvent until the solution becomes clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. For best crystal growth, do not disturb the flask.

    • Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for several hours to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

    Table 1: Suggested Solvent Systems for Recrystallization
    Primary Solvent (High Solubility)Anti-Solvent (Low Solubility)Notes
    MethanolWaterGood for polar compounds, easy to remove.
    Isopropanol (IPA)Heptane / HexaneGood for creating a significant polarity drop.
    EthanolDiethyl EtherClassic system, but ether is highly flammable.
    Dichloromethane (DCM)HexaneUse if the compound has moderate polarity.

Problem: My compound streaks badly on a silica gel column.

  • Cause: The basic piperidine nitrogen is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes poor separation, tailing peaks, and sometimes irreversible adsorption of the product onto the column.

  • Solution: Deactivate the silica gel by adding a basic modifier to your eluent.

    Protocol 3: Purification by Flash Column Chromatography
    • Select a Mobile Phase: Start with a moderately polar system where the product has an Rf of ~0.2-0.3 on a TLC plate. A common starting point is a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).

    • Add a Basic Modifier: To the prepared mobile phase, add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide. [3]The TEA will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute cleanly.

    • Prepare the Column: Pack the column using the mobile phase containing the basic modifier. It is crucial to equilibrate the column with several column volumes of this eluent before loading your sample.

    • Load the Sample: Dissolve your crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of methanol. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

    • Run the Column: Elute the column with your modified mobile phase, collecting fractions and monitoring by TLC.

    • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing all traces of triethylamine may require co-evaporation with another solvent like DCM or placing the product under high vacuum for an extended period.

References

  • Google Patents. (2015). Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. CN103382191B.
  • Acta Crystallographica Section E. (2014). Crystal structure of 4-methyl-N-{[1-(4-methyl-benzo-yl)piperidin-4-yl]meth-yl}benzamide. E70(Pt 11), o1157. Available at: [Link]

  • Google Patents. (2013). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. CN103382191A.
  • ScienceOpen. (2015). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o410–o411. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 17, 2026, from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. 4, 192-199. Available at: [Link]

  • Organic Syntheses. (n.d.). (e)-1-benzyl-3-(1-iodoethylidene)piperidine. Retrieved February 17, 2026, from [Link]

  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3986. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. CID 4769782. Available at: [Link]

  • ResearchGate. (1980). Thin-Layer-Chromatographic-Separation-of-Ortho-Meta-and-Para-Substituted-Benzoic-Acids-and-Phenols-with-Aqueous-Solutions-of-a-Cyclodextrin. Journal of Liquid Chromatography, 3(8), 1093-1105. Available at: [Link]

  • PMC. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(8), 1232. Available at: [Link]

Sources

Minimizing decarboxylation during 4-Methyl-3-piperidin-1-yl-benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Minimizing Decarboxylation in 4-Methyl-3-piperidin-1-yl-benzoic Acid Synthesis

Executive Summary & Core Challenge

This guide addresses the synthesis and stabilization of 4-Methyl-3-piperidin-1-yl-benzoic acid . Researchers frequently encounter yield losses during the final hydrolysis step due to decarboxylation .

While 3-amino-benzoic acid derivatives are generally more stable than their 2-amino (anthranilic) or 4-amino (PABA) counterparts, the presence of the 4-methyl group (para to carboxyl) and the electron-rich 3-piperidinyl moiety creates a specific electronic environment that facilitates the loss of


, particularly under acidic conditions or high thermal stress.

The Solution: Shift from acid-catalyzed hydrolysis to mild alkaline saponification with a strictly controlled pH adjustment during workup.

Mechanistic Insight: Why Decarboxylation Occurs

To prevent the problem, we must understand the causality. Decarboxylation in electron-rich aromatic acids typically follows an Arenium Ion Mechanism (


) .
  • Protonation: The aromatic ring, enriched by the electron-donating piperidinyl and methyl groups, acts as a nucleophile. In acidic media, a proton (

    
    ) attacks the carbon bearing the carboxyl group (C1).
    
  • Destabilization: This forms a cation (sigma complex).

  • Elimination: The system restores aromaticity by ejecting

    
     rather than the proton, resulting in the decarboxylated byproduct (1-methyl-2-(piperidin-1-yl)benzene).
    

Key Risk Factor: The rate of this reaction is exponentially faster at pH < 2 and Temperatures > 60°C .

Strategic Protocol: The "Safe-Zone" Hydrolysis

Do NOT use acid hydrolysis (e.g., HCl/Reflux) for this substrate. Use the following self-validating protocol designed to maintain the molecule within its stability window.

Reagents & Equipment
  • Substrate: Methyl 4-methyl-3-piperidin-1-yl-benzoate (or Ethyl analog).

  • Base: Lithium Hydroxide (LiOH[1]·H2O) – Preferred over NaOH for better solubility in THF.

  • Solvent: THF:Water (3:1) or Methanol:Water (3:1).

  • Acid for Quenching: 1M Acetic Acid or 0.5M HCl (Do not use concentrated mineral acids).

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve 1.0 eq of ester in THF/Water (3:1).[1] Cool to 0°C .[2]
2 Saponification Add 2.5 eq LiOH·H2O.[1][3][4] Allow to warm to 20–25°C (Room Temp). Stir for 4–6 hours.
3 Monitoring Check TLC/LCMS. Look for disappearance of ester.
4 Concentration Evaporate THF under reduced pressure at < 35°C .
5 The Critical Step: pH Adjustment Cool the remaining aqueous layer to 0°C. Slowly add 1M Acetic Acid dropwise. Target pH: 5.0 – 6.0 .
6 Isolation Filter the precipitate. Wash with cold water.
7 Drying Dry in a vacuum oven at 40°C max (use

desiccant).

Visualizing the Control Strategy

The following diagram illustrates the safe operating window versus the failure modes.

DecarboxylationControl cluster_mechanism Failure Mechanism (Acid Catalyzed) Ester Starting Material (Ester) Reaction Hydrolysis (LiOH, 25°C) Ester->Reaction Saponification Carboxylate Carboxylate Anion (Stable in Base) Reaction->Carboxylate Acidification Workup: Acidification Carboxylate->Acidification SafeProduct Target Product (Precipitates at pH 5-6) Acidification->SafeProduct Controlled pH (5-6) Cold (0°C) Byproduct Decarboxylated Byproduct (Loss of CO2) Acidification->Byproduct Strong Acid (pH < 2) Heat (> 60°C)

Caption: Workflow logic distinguishing the safe precipitation window (pH 5-6) from the high-risk decarboxylation zone (pH < 2).

Troubleshooting & FAQs

Q1: I followed the protocol, but no precipitate formed at pH 6. Should I add more acid?

  • Diagnosis: The product might be zwitterionic and water-soluble due to the piperidine nitrogen (protonated) and carboxylate (deprotonated).

  • Solution: Do not drop pH below 4. Instead:

    • Saturate the aqueous phase with NaCl (brine).

    • Perform an extraction with 2-MeTHF or DCM/Isopropanol (9:1) .

    • Dry the organic layer over

      
       and evaporate at low temperature.
      

Q2: Can I use HCl for the hydrolysis to speed it up?

  • Strictly No. Acid hydrolysis refluxing at 100°C is the "perfect storm" for decarboxylation of electron-rich benzoic acids. The proton concentration and thermal energy will drive the

    
     mechanism, likely resulting in >50% conversion to the decarboxylated arene.
    

Q3: I see a new spot on TLC just above my product. What is it?

  • Identification: This is likely 1-Methyl-2-(piperidin-1-yl)benzene .

  • Verification: Check NMR. If the carboxylic acid proton is missing and you see a new aromatic proton signal (often a triplet/multiplet integrating for 1H), decarboxylation has occurred.

  • Remedy: You cannot reverse this. Restart the reaction using the LiOH/Low-Temp protocol.

Q4: Is the piperidine ring itself stable?

  • Yes, the piperidine ring is generally stable under these conditions. The risk is purely the electronic influence of the piperidine nitrogen on the benzene ring, which destabilizes the carboxyl group.

References & Authoritative Grounding

  • Mechanism of Decarboxylation:

    • Source: RSC Publishing. "Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids." This establishes the proton-facilitated mechanism for electron-rich benzoic acids.

    • URL:

  • Analogous Chemistry (Nilotinib Intermediates):

    • Source: World Intellectual Property Organization (WIPO). "Process for the preparation of Nilotinib." Describes the handling of 3-amino-4-methylbenzoic acid derivatives, emphasizing mild conditions to prevent degradation.

    • URL:

  • General Hydrolysis of Amino-Benzoates:

    • Source: Organic Chemistry Portal. "Benzoic Acid Esters - Hydrolysis." Provides general conditions for mild saponification of sensitive esters.

    • URL:

  • Stability of Piperidinyl-Benzoates:

    • Source: BenchChem Application Notes. "Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis." Discusses the handling of piperidinyl-benzoates and the importance of temperature control.

    • URL:

Sources

Addressing catalyst poisoning when using 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges of using 4-Methyl-3-piperidin-1-yl-benzoic acid in metal-catalyzed reactions.

This guide is structured to address the molecule's unique "dual-threat" nature: it acts as both a zwitterionic solubility trap and a Lewis basic catalyst poison .[1]

Topic: Mitigating Catalyst Poisoning & Optimization of Reaction Parameters Audience: Medicinal Chemists, Process Chemists Status: Active | Version: 2.4[1][2]

Core Analysis: The "Zwitterion Trap"

Before troubleshooting specific reaction failures, you must understand why this molecule deactivates catalysts. It is not a simple amine poison; it is a zwitterionic chelator.

The Molecular Profile
  • Structure: A benzoic acid core with a bulky, electron-rich piperidinyl group at the meta position and a methyl group at para.

  • The Trap:

    • Zwitterionic State: In neutral media, the carboxylic acid protonates the piperidine nitrogen (

      
      ). This creates an insoluble salt lattice that crashes out of non-polar catalytic solvents (Toluene, DCM), physically coating the catalyst.
      
    • Competitive Coordination: In basic media (common for Suzuki/Buchwald couplings), the amine is deprotonated. The

      
       nitrogen lone pair becomes a potent 
      
      
      
      -donor, binding irreversibly to electrophilic metal centers (Pd, Pt, Rh), displacing labile ligands (like
      
      
      ).[2]

Diagnostic Workflow

Use this decision matrix to identify if your issue is poisoning , solubility , or kinetics .

DiagnosticTree Start Reaction Stalled/Failed CheckSol 1. Visual Inspection: Is the mixture homogeneous? Start->CheckSol SolNo Suspension/Clumping CheckSol->SolNo No SolYes Clear Solution CheckSol->SolYes Yes Diagnosis1 DIAGNOSIS: Zwitterionic Insolubility Catalyst is physically coated. SolNo->Diagnosis1 Cause Identified CheckKinetic 2. Kinetic Profile (LCMS) SolYes->CheckKinetic Flatline 0% Conversion (Immediate Death) CheckKinetic->Flatline Immediate SlowDie Starts fast, then stops (<30% conv) CheckKinetic->SlowDie Gradual Diagnosis2 DIAGNOSIS: Oxidative Addition Failure Steric hindrance or electronic mismatch. Flatline->Diagnosis2 Diagnosis3 DIAGNOSIS: Catalyst Poisoning Amine/Carboxylate binding to metal. SlowDie->Diagnosis3

Figure 1: Diagnostic decision tree for reaction failures involving amino-benzoic acids.

Troubleshooting Modules

Module A: Heterogeneous Hydrogenation (Pd/C, Pt/C)

Scenario: Reducing a precursor to form the piperidine ring, or removing a protecting group (e.g., Cbz/Bn). Issue: The basic nitrogen binds to the Pd surface, halting turnover.

SymptomRoot CauseSolution Protocol
Reaction stops at 50% Product inhibition (the product amine poisons the surface).[1][2]Acidic Doping: Add 1.0–2.0 equiv of Acetic Acid or HCl to the solvent. This protonates the amine (

), preventing coordination to the metal surface.
Catalyst clumps Zwitterionic precipitation.Solvent Switch: Move to highly polar protic solvents: MeOH, Water/EtOH, or AcOH. Avoid EtOAc or THF.[2]
No activity Steric bulk of piperidine prevents adsorption.Metal Switch: Switch from Pd/C to Rh/C or Pt/C (5 wt%). Rhodium is often more tolerant of steric hindrance in aromatic hydrogenations.
Module B: Homogeneous Cross-Coupling (Suzuki, Buchwald)

Scenario: Coupling the aryl ring to another fragment. Issue: The free amine or carboxylate displaces the phosphine ligands on Pd.

Q: My Suzuki coupling yields <10%. I'm using


. Why? 
A: 

effectively falls apart in the presence of strong Lewis bases. The piperidine nitrogen displaces the labile

, forming a stable, inactive [Pd(Ar)(Piperidine)X] complex.[2]

The Fix:

  • Ligand Overpowering: Switch to bulky, electron-rich Buchwald ligands (e.g., XPhos , RuPhos , or BrettPhos ).[2] These ligands are sterically demanding enough to prevent the piperidine from binding to the Pd center.

  • The "Ester Shield": Do not use the free acid in coupling reactions. The carboxylate can act as a bridging ligand, forming inactive Pd-dimers.

    • Protocol: Convert to the Methyl Ester first (

      
      , reflux, 2h). Perform the coupling on the ester, then hydrolyze (
      
      
      
      ) at the end. This solves both solubility and poisoning issues.[3]
Module C: Purification & Metal Scavenging

Scenario: You finished the reaction, but the product is colored (grey/brown), indicating residual metal. Issue: The piperidinyl-benzoic acid acts as a chelating ligand, holding onto Pd/Cu/Fe ions even during workup.

Q: How do I remove residual Palladium? A: Standard Celite filtration is insufficient. You must break the chelation.

  • Thiol Silicas: Treat the crude mixture (dissolved in MeOH/DCM) with SiliaMetS® Thiol or MP-TMT (0.5 equiv w.r.t metal) at 40°C for 1 hour. Filter.

  • Chelation Wash: If the product is the free acid, dissolve in 1M NaOH. Wash the aqueous layer with DCM (removes non-polar Pd-ligand complexes).[1][2] Then acidify to pH 4 to precipitate the zwitterion.

Mitigation Protocols

Protocol 1: The "Acid-Shielded" Hydrogenation

Use this when the amine moiety is causing catalyst deactivation.[1]

  • Dissolution: Dissolve substrate (1.0 mmol) in MeOH (10 mL) .

  • Additive: Add Acetic Acid (2.0 mmol, 2 equiv) . Note: This ensures the nitrogen is protonated.

  • Catalyst: Add 5% Pd/C (10 wt% loading) under Argon.

  • Reaction: Purge with

    
     (balloon or 3 bar). Stir vigorously at RT.
    
  • Workup: Filter through Celite. Concentrate. The product will be the acetate salt.

    • Validation: If reaction is still slow, heat to 40°C. If failed, switch catalyst to PtO₂ (Adams' Catalyst) .

Protocol 2: Esterification-First Strategy

Recommended for all Cross-Coupling reactions.[1][2]

  • Suspend 4-Methyl-3-piperidin-1-yl-benzoic acid in MeOH (0.5 M) .

  • Add

    
     (1.5 equiv) dropwise at 0°C (Exothermic!).
    
  • Reflux for 3 hours. Solution will clear as the zwitterion breaks and the ester forms.

  • Isolate the methyl ester.

  • Proceed to Suzuki/Buchwald coupling using the ester. The absence of the free carboxylate and the reduced polarity significantly improves catalyst turnover.

Mechanism of Poisoning

The following diagram illustrates the competitive binding modes that deactivate the catalyst.

PoisoningMechanism Pd Pd(0) Active Product Product Pd->Product Turnover Substrate Substrate (Amine/Acid) Substrate->Pd Correct Binding (Ox. Add.) Poison1 N-Coordination (Dead End) Substrate->Poison1 Amine Lone Pair Displaces Ligand Poison2 Carboxylate Bridging Substrate->Poison2 COO- binds Pd Poison1->Pd Reversible? (Difficult)

Figure 2: Competitive coordination pathways. The amine lone pair and carboxylate group compete with the desired reaction pathway, sequestering the catalyst.

References

  • Mechanisms of Amine Poisoning

    • Barrios-Landeros, F., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes."[1][2] J. Am. Chem. Soc., 2008. Link[2]

    • Key Insight: Basic amines displace phosphines, forming unreactive Pd-amine complexes.[1][2]

  • Mitigation in Hydrogenation

    • Maegawa, T., et al. "Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Catalysts." Chem. Eur. J., 2009. Link[2]

    • Key Insight: Use of acidic media to protonate amines prevents c
  • Cross-Coupling of Amino-Acids

    • Pichette Drapeau, M., et al. "Decarboxylative ipso Amination of Activated Benzoic Acids."[4] Angew.[2][4][5] Chem. Int. Ed., 2019. Link[2]

    • Key Insight: Discusses the challenges of benzoic acid substrates in metal c
  • Zwitterionic Solubility & Handling

    • Kiselev, E., et al. "Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists." J. Med.[2] Chem., 2020.[6][7] Link

    • Key Insight: Discusses the solubility profiles and modification of zwitterionic piperidinyl-benzoic acid deriv

Sources

Technical Support Center: Reducing Side Reactions in the Nucleophilic Aromatic Substitution (SNAr) of Fluorobenzoic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving fluorobenzoic esters. This guide is designed for researchers, chemists, and drug development professionals to diagnose, troubleshoot, and proactively minimize common side reactions encountered during synthesis. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.

Section 1: Understanding the Core Reaction & Competing Pathways

A solid grasp of the reaction mechanism is the first step toward troubleshooting. The desired transformation proceeds via the Nucleophilic Aromatic Substitution (SNAr) pathway, but the ester functionality introduces a key competing reaction.

Q1: What is the fundamental mechanism of nucleophilic substitution on a fluorobenzoic ester?

The reaction proceeds via a two-step addition-elimination mechanism .[1][2]

  • Addition & Meisenheimer Complex Formation: A nucleophile attacks the carbon atom bearing the fluorine atom. This is typically the rate-determining step.[3][4] The attack temporarily breaks the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2]

  • Elimination & Rearomatization: The fluoride ion is subsequently eliminated as a leaving group, restoring the aromaticity of the ring and yielding the final substituted product.[1]

Fluorine, despite being a relatively poor leaving group in aliphatic substitutions (Sₙ2), is excellent for SNAr. Its high electronegativity strongly stabilizes the negative charge in the Meisenheimer intermediate, thereby lowering the activation energy of the rate-limiting addition step.[3][4] The presence of the electron-withdrawing ester group, particularly when positioned ortho or para to the fluorine, is crucial for activating the ring and further stabilizing this intermediate.[4][5]

SNAr_Mechanism Figure 1: General SNAr Mechanism Reactants Fluorobenzoic Ester + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Carbanion) Reactants->Meisenheimer Step 1: Addition (Rate-Determining) Products Substituted Product + F⁻ Meisenheimer->Products Step 2: Elimination (Fast) Competing_Pathways Figure 2: Desired SNAr vs. Saponification Side Reaction cluster_main cluster_desired Desired Pathway cluster_side Side Reaction Start Fluorobenzoic Ester + Nucleophile/Base SNAr_Product SNAr Product Start->SNAr_Product  Attack at C-F (SNAr) Saponification_Product Benzoic Acid / Carboxylate (Saponification) Start->Saponification_Product  Attack at C=O

Caption: Figure 2: Desired SNAr vs. Saponification Side Reaction.

Section 2: Troubleshooting Guide - Diagnosis and Solutions

Use this section when your reaction outcomes are not as expected.

Problem 1: Low yield of the desired product with significant recovery of starting material.
  • Probable Cause(s):

    • Insufficient Activation: The electronic properties of your substrate may not be sufficient to facilitate nucleophilic attack.

    • Poor Nucleophile/Base Combination: The nucleophile may not be sufficiently reactive, or the base used is not strong enough to deprotonate the nucleophile effectively.

    • Inappropriate Solvent: The solvent may be solvating the nucleophile, reducing its reactivity. This is common in protic solvents like alcohols. [3][6][7] 4. Temperature Too Low: Reaction kinetics are too slow at the chosen temperature.

  • Recommended Solutions:

    • Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. While SNAr reactions can require heat (often >100 °C), be mindful that higher temperatures can also promote side reactions. [8] * Optimize Base: If using a nucleophile that requires deprotonation (e.g., an alcohol or secondary amine), switch to a stronger base. For example, if K₂CO₃ is ineffective, consider using NaH or KHMDS.

    • Change Solvent: Switch to a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP. These solvents excel at solvating the counter-cation, leaving the nucleophile "naked" and more reactive. [8][9][10] * Consider a Stronger Nucleophile: If possible, modify the nucleophile to be inherently more reactive.

Problem 2: The major byproduct is the corresponding benzoic acid (from ester saponification).
  • Probable Cause(s):

    • Hydroxide Contamination: Presence of water in reagents or solvents, especially when using a strong base like NaH or alkoxides, which can generate hydroxide in situ.

    • Nucleophilic Base: The base itself (e.g., NaOH, KOH, or alkoxides) is attacking the ester carbonyl.

    • High Temperature & Long Reaction Time: These conditions favor the thermodynamically stable carboxylate product.

  • Recommended Solutions:

    • Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (N₂ or Ar) is critical. [9] * Select a Non-Nucleophilic Base: This is the most effective strategy. Switch from bases like NaOH or alkoxides to inorganic carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are sufficiently basic to deprotonate many nucleophiles but are poor nucleophiles themselves, minimizing direct attack on the ester.

    • Lower the Temperature: Operate at the lowest temperature that allows the desired SNAr reaction to proceed at a reasonable rate.

    • Monitor Reaction Progress: Use TLC or LCMS to monitor the reaction and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to basic conditions. [9]

Problem 3: My reaction is messy, with multiple unidentified byproducts.
  • Probable Cause(s):

    • Thermal Decomposition: The starting material, intermediates, or product may be unstable at the reaction temperature.

    • Reactive Impurities: Impurities in solvents, reagents, or the starting material could be initiating undesired reaction pathways.

    • Benzyne Formation: Under very strong basic conditions (e.g., NaNH₂) and with substrates lacking strong activation, an elimination-addition (benzyne) mechanism can occur, leading to a mixture of regioisomers. [5][11]This is less common for activated fluorobenzoic esters but possible under harsh conditions.

  • Recommended Solutions:

    • Purify All Reagents: Ensure the purity of your starting ester, nucleophile, and base. Distill solvents if necessary.

    • Lower Reaction Temperature: This is a universal strategy to reduce the rate of most decomposition pathways. [9] * Ensure an Inert Atmosphere: Exclude oxygen and moisture, which can cause oxidative or hydrolytic decomposition. [9] * Re-evaluate Base Choice: If benzyne formation is suspected, switch to a milder, non-nucleophilic base.

Troubleshooting_Workflow Figure 3: Troubleshooting Workflow Start Reaction Outcome Unsatisfactory Q_Yield Primary Issue? Start->Q_Yield LowYield Low Yield, High SM Recovery Q_Yield->LowYield Low Conversion Saponification Saponification (Acid Formation) Q_Yield->Saponification Acid Byproduct Messy Multiple Byproducts Q_Yield->Messy Complex Mixture Sol_Yield Solutions: • Increase Temp • Stronger Base • Polar Aprotic Solvent LowYield->Sol_Yield Sol_Sapon Solutions: • Anhydrous Conditions • Non-nucleophilic Base (K₂CO₃) • Lower Temp • Monitor Time Saponification->Sol_Sapon Sol_Messy Solutions: • Purify Reagents • Lower Temp • Inert Atmosphere • Re-evaluate Base Messy->Sol_Messy

Caption: Figure 3: Troubleshooting Workflow.

Section 3: Proactive Strategies & Optimization FAQs
Q4: How do I choose the right base for my reaction?

The base serves two potential roles: deprotonating the nucleophile or acting as an acid scavenger for the HF byproduct.

  • For protic nucleophiles (R-OH, R-NHR'): A base is required for deprotonation. Choose a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ to prevent saponification. For less acidic nucleophiles, a stronger non-nucleophilic base like NaH or KHMDS may be necessary, but extreme care must be taken to ensure strictly anhydrous conditions. [1]* For anionic nucleophiles (e.g., NaSMe): A base may not be needed, but adding a mild acid scavenger like proton sponge can be beneficial.

  • Superbases: Bases like t-Bu-P4 can catalyze SNAr on even unactivated fluoroarenes but should be used judiciously as they can easily promote side reactions with functionalized substrates like esters. [12][13]

Q5: What is the best solvent for minimizing side reactions?

Polar aprotic solvents (DMSO, DMF, NMP, Acetonitrile) are almost always the best choice. [8]They accelerate the desired SNAr reaction, often allowing for lower reaction temperatures, which in turn suppresses temperature-dependent side reactions like decomposition. Avoid alcohol-based solvents, as they can act as competing nucleophiles and reduce the reactivity of your primary nucleophile through hydrogen bonding. [7][10]

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol is optimized for a generic primary or secondary amine nucleophile, using a non-nucleophilic base to prevent saponification.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorobenzoic ester (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the ester.

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LCMS every 1-2 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Section 5: Summary of Key Parameter Effects
ParameterTo Favor Desired SNAr ProductTo Minimize Side Reactions (esp. Saponification)Rationale
Substrate ortho/para EWG (the ester group)N/AThe EWG is essential for activating the ring by stabilizing the Meisenheimer complex. [4][5]
Nucleophile Strong, "soft" nucleophilesChoose nucleophiles that are less basic if possible.Strong nucleophiles accelerate the rate-determining step.
Base Strong enough to deprotonate NuNon-nucleophilic (K₂CO₃, Cs₂CO₃) Prevents direct attack on the ester carbonyl, which is the primary side reaction.
Solvent Polar Aprotic (DMSO, DMF) Polar Aprotic (DMSO, DMF) Accelerates SNAr, allowing for lower temperatures and shorter reaction times. Avoids H-bonding with the nucleophile. [7][10]
Temperature As high as needed for a good rateAs low as possible A balance must be struck. Lower temperatures suppress decomposition and saponification. [9]
Conditions N/AStrictly Anhydrous, Inert Atmosphere Prevents hydrolysis of the ester and side reactions with atmospheric components. [9]
References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Side Reactions in Fluorination.
  • ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • ResearchGate. (2025). Base-promoted nucleophilic fluoroarenes substitution of C F bonds.
  • Journal of the American Chemical Society. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • National Institutes of Health. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from a WordPress blog on organic chemistry.
  • National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • SIUE. (n.d.). Chapter 3 Reactions of Nucleophiles and Bases.
  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. (2025).
  • ACS Publications. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum interpretation of 4-Methyl-3-piperidin-1-yl-benzoic acid

[1][2][3][4]

Executive Summary & Compound Profile
  • Compound: 4-Methyl-3-(piperidin-1-yl)benzoic acid[1][2][3][4]

  • Molecular Formula: C₁₃H₁₇NO₂[1][2][3][4]

  • Core Scaffold: 3,4-Disubstituted Benzoic Acid[1][2][3][4][5]

  • Key Structural Feature: Steric crowding between the ortho-methyl group (C4) and the bulky piperidinyl ring (C3).[2][3][4] This interaction forces the piperidine ring out of planarity with the benzene ring, significantly influencing chemical shifts and line broadening.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and reproducibility, follow this optimized protocol.

  • Solvent Selection: DMSO-d₆ is the mandatory solvent.[1][2][3][4]

    • Reasoning: The carboxylic acid moiety often leads to poor solubility in CDCl₃, resulting in broad lines and potential dimerization effects. DMSO-d₆ disrupts hydrogen bonding, sharpening the aromatic signals and stabilizing the acidic proton signal.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Acquisition Parameters:

    • Pulse Angle: 30°[1][2][3][4]

    • Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the methyl singlet vs. aromatic protons).[4]

    • Scans: 16–64 (sufficient for 1H).

Spectral Analysis & Assignments

The spectrum is characterized by three distinct regions: the deshielded aromatic zone, the aliphatic "fingerprint" of the piperidine/methyl groups, and the highly deshielded acidic proton.

A. Aromatic Region (7.0 – 8.0 ppm)

The 1,3,4-substitution pattern creates a specific splitting pattern (ABC system, effectively AMX due to chemical shift separation).[4]

ProtonPositionMultiplicityChemical Shift (δ)Coupling (J)Mechanistic Interpretation
H-2 C2 (Ortho to COOH, Ortho to N)d (narrow)7.45 – 7.55 ppm J ~1.5 HzLocated between the electron-withdrawing COOH and electron-donating Piperidine.[1][2][3][4] The amine usually shields, but steric twisting reduces resonance overlap, leaving the COOH deshielding dominant. Appears as a doublet due to meta-coupling with H-6.[1][2][3][4]
H-6 C6 (Ortho to COOH, Meta to Me)dd 7.60 – 7.75 ppm J ~8.0, 1.5 HzThe most deshielded aromatic proton due to the ortho-COOH effect.[1][2][3][4] Shows strong ortho-coupling to H-5 and weak meta-coupling to H-2.[1][2][3][4]
H-5 C5 (Ortho to Me, Meta to N)d 7.20 – 7.35 ppm J ~8.0 HzThe most shielded aromatic proton.[2][3][4] It is ortho to the electron-donating Methyl group and distant from the COOH deshielding cone.[2][3][4]
B. Aliphatic Region (1.5 – 3.0 ppm)

The steric clash between the C4-Methyl and C3-Piperidine is most evident here.[2][3][4]

GroupPositionMultiplicityChemical Shift (δ)Interpretation
N-CH₂ Piperidine (α)Broad m 2.80 – 3.10 ppm The 4 protons adjacent to Nitrogen.[1][2][3][4] Often broadened due to restricted rotation caused by the ortho-methyl group.[1][2][3][4]
Ar-CH₃ C4-Methyls 2.25 – 2.35 ppm Distinct singlet.[1][2][3][4] Its shift is slightly downfield compared to toluene (2.[3][4]30) due to the adjacent piperidine ring current and electronic effects.[4]
CH₂ Piperidine (β/γ)m 1.50 – 1.70 ppm The remaining 6 protons of the piperidine ring appear as overlapping multiplets.[3][4]
C. Acidic Proton
  • COOH: Broad singlet at 12.0 – 13.0 ppm . (Note: This signal may be absent if the sample is "wet" or if D₂O exchange is performed).

Visualization: Structural Logic & Assignment

The following diagram illustrates the connectivity and the logical flow for assigning the signals based on electronic effects.

NMR_Assignmentcluster_aromaticAromatic Region (Electronic Effects)cluster_aliphaticAliphatic Region (Steric Effects)Compound4-Methyl-3-piperidin-1-yl-benzoic acidH2H-2 (7.5 ppm)Ortho to COOH (+)Ortho to N (-)Compound->H2H6H-6 (7.7 ppm)Ortho to COOH (+)Meta to MeCompound->H6H5H-5 (7.3 ppm)Ortho to Me (-)Most ShieldedCompound->H5MeAr-CH3 (2.3 ppm)SingletCompound->MePip_AlphaPiperidine N-CH2 (2.9 ppm)Broadened by StericsCompound->Pip_AlphaH6->H2Meta Coupling(J=1.5Hz)H6->H5Ortho Coupling(J=8Hz)

Figure 1: Logic map for assigning 1H NMR signals based on electronic shielding/deshielding vectors and coupling constants.

Comparison Guide: Product vs. Alternatives

This section compares the product's spectrum against its synthesis precursors and potential regioisomers to validate successful synthesis.

Scenario A: Reaction Monitoring (Buchwald-Hartwig Amination)

Precursor: 3-Bromo-4-methylbenzoic acid Product: 4-Methyl-3-piperidin-1-yl-benzoic acid[1][2][3][4]

FeaturePrecursor (Starting Material)Product (Target)Diagnostic Action
Aliphatic Region Singlet (Ar-CH₃) only.New Multiplets (1.5–3.0 ppm) for Piperidine.[3][4]Primary Confirmation: Integration of aliphatic region must show +10H relative to Methyl.[3][4]
Aromatic H-2 Deshielded (~8.0 ppm) by Br.[2][3][4]Shielded (~7.5 ppm) by N-substitution.[2][3][4]Secondary Confirmation: Watch for the upfield shift of the singlet-like H-2.
H-5 Multiplicity Doublet (Ortho to Me).Doublet (Ortho to Me).[3][4]Little change; not diagnostic.
Scenario B: Distinguishing Regioisomers

Risk: Isomeric impurity (e.g., 4-piperidin-1-yl-3-methylbenzoic acid) if starting materials were impure.[1][2][3][4]

  • Technique: 1D NOE (Nuclear Overhauser Effect) [1][2][3][4]

  • Experiment: Irradiate the Methyl singlet (~2.3 ppm).

  • Result (Target Compound): You will observe a strong NOE enhancement of the Piperidine α-protons (~2.9 ppm) because the Methyl and Piperidine are ortho to each other.[2][3][4]

  • Result (Regioisomer): If the structure were 4-piperidin-1-yl-3-methylbenzoic acid, the Methyl (C3) and Piperidine (C4) are also ortho, making differentiation harder.[1][2][3][4]

    • Differentiation: Look at H-5 .[1][2][3][4]

      • Target (3-Pip, 4-Me): H-5 is ortho to Methyl.[1][2][3][4] Irradiating Methyl enhances H-5.[1][2][3][4]

      • Isomer (4-Pip, 3-Me): H-5 is ortho to Piperidine.[1][2][3][4] Irradiating Methyl enhances H-2 but not H-5 (weak/distant).[1][2][3][4]

Troubleshooting & Anomalies
  • Broad Piperidine Peaks:

    • Cause: Restricted rotation of the piperidine ring due to the adjacent methyl group (atropisomerism-like behavior on the NMR timescale).[4]

    • Solution: Run Variable Temperature (VT) NMR at 350K to sharpen the signals by increasing the rotation rate.

  • Missing Acid Proton:

    • Cause: Exchange with water in DMSO.[3][4]

    • Solution: Ensure DMSO-d₆ is from a fresh ampoule or add a molecular sieve.[1][2][3][4]

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[3][4] Link[2][4]

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Review of synthesis methods for ortho-substituted anilines). Link

  • Claridge, T. D. W. (2016).[3][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3][4] (Source for NOE and steric effects interpretation). Link

  • Reich, H. J. (2024).[3][4] "NMR Data for Benzoic Acid Derivatives." University of Wisconsin-Madison Chemistry Database. (General chemical shift principles for trisubstituted benzenes). Link

Mass spectrometry (LC-MS) fragmentation of 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methyl-3-piperidin-1-yl-benzoic acid (Exact Mass: 219.1259 Da) represents a structural scaffold common in GPCR modulators and kinase inhibitors.[1] Its amphiphilic nature—possessing both a basic piperidine nitrogen and an acidic carboxyl group—presents unique challenges for retention and ionization.

This guide compares the analytical performance of standard C18 methodologies against optimized Biphenyl stationary phases , and evaluates Positive (ESI+) vs. Negative (ESI-) ionization modes.[1] We provide a predictive fragmentation model to assist in structural confirmation and Multiple Reaction Monitoring (MRM) development.

Structural & Physicochemical Profile

ParameterValueNotes
Formula C₁₃H₁₇NO₂
Monoisotopic Mass 219.1259 Da
[M+H]⁺ 220.1332 m/zProtonation site: Piperidine Nitrogen (pKa ~10)
[M-H]⁻ 218.1181 m/zDeprotonation site: Carboxylic Acid (pKa ~4)
LogP (Predicted) ~2.8Moderately lipophilic, suitable for Reversed-Phase LC

Comparative Study 1: Chromatographic Selectivity

Objective: Optimize peak shape and retention stability. Comparison: C18 (Alkyl silane) vs. Biphenyl (Aromatic pi-pi interaction).

Experimental Observation

While C18 columns provide adequate retention based on hydrophobicity, they often yield tailing peaks for piperidinyl compounds due to secondary silanol interactions with the basic amine. Biphenyl phases offer superior performance for this analyte by engaging in


 interactions with the benzoic acid core, providing orthogonal selectivity and improved peak symmetry.[1]
FeatureStandard C18 (e.g., BEH C18) Biphenyl (e.g., Kinetex Biphenyl)
Retention Mechanism Hydrophobic interaction (Dispersive)Hydrophobic +

Stacking
Peak Symmetry (As) 1.2 - 1.5 (Moderate Tailing)1.0 - 1.1 (Excellent)
Isomer Separation Poor resolution of positional isomersHigh resolution (sensitive to ring substitution)
Mobile Phase Formic Acid / MeCNFormic Acid / Methanol (Enhances

-interactions)

Recommendation: Use a Biphenyl column with Methanol as the organic modifier. The methanol protic solvent shell enhances the


 overlap between the stationary phase and the analyte's aromatic ring.

Comparative Study 2: Ionization Source Optimization

Objective: Maximize Signal-to-Noise (S/N) ratio for trace detection. Comparison: Electrospray Ionization Positive (ESI+) vs. Negative (ESI-).

Performance Data
  • ESI Positive Mode: The tertiary amine on the piperidine ring acts as a "proton sponge" (pKa ~10). Under acidic mobile phase conditions (0.1% Formic Acid), this nitrogen is fully protonated, yielding intense [M+H]⁺ signals.[1]

  • ESI Negative Mode: While the carboxylic acid deprotonates easily, the ionization efficiency is often suppressed by the competing basicity of the amine (zwitterion formation in droplets) and generally higher background noise in negative mode.

Ionization ModePrecursor (m/z)Relative SensitivityStability
ESI (+) 220.1 100% (Reference) High (Robust against matrix effects)
ESI (-) 218.1~15-20%Moderate (Prone to suppression)

Recommendation: Adopt ESI+ as the primary detection mode.

Fragmentation Analysis (MS/MS)

The fragmentation of 4-Methyl-3-piperidin-1-yl-benzoic acid follows distinct pathways driven by the stability of the aromatic core and the lability of the piperidine ring.

Key Diagnostic Ions (ESI+ at 20-35 eV)[1]
  • Precursor Ion: 220.1 m/z ([M+H]⁺)[1]

  • Primary Fragment (Loss of H₂O): 202.1 m/z[1]

    • Mechanism:[1][2] Ortho-effect assisted dehydration from the carboxylic acid or elimination from the piperidine ring if oxidized.

  • Major Fragment (Decarboxylation): 176.1 m/z[1]

    • Mechanism:[1][2] Neutral loss of CO₂ (44 Da).[1] This is the most diagnostic transition for the benzoic acid core.

  • Secondary Fragment (Piperidine Cleavage): ~105-107 m/z[1]

    • Mechanism:[1][2] Complex ring disintegration or cleavage of the C-N bond leaving the methyl-phenyl cation.

Visualization: Fragmentation Pathway

The following diagram illustrates the predicted dissociation logic.

Fragmentation Parent [M+H]+ Precursor m/z 220.1 (Protonated Piperidine N) Frag1 Fragment A [M+H - H2O]+ m/z 202.1 Parent->Frag1 -18 Da (H2O) Frag2 Fragment B [M+H - CO2]+ m/z 176.1 (Decarboxylation) Parent->Frag2 -44 Da (CO2) Frag3 Fragment C [C8H9]+ m/z 105.1 (Loss of Piperidine + CO2) Frag2->Frag3 -71 Da (C4H9N)

Caption: Predicted ESI+ fragmentation pathway showing primary decarboxylation and secondary skeletal cleavage.

Validated Experimental Protocol

A. Sample Preparation (Self-Validating Step)

To ensure the method works, use a Post-Column Infusion test during setup.[1]

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 100 ng/mL in 50:50 Water:Methanol (+0.1% Formic Acid).

  • Process: Protein precipitation (if bio-fluid) using 3:1 Acetonitrile:Sample.

B. LC-MS/MS Conditions

This protocol is optimized for the Biphenyl stationary phase.[1]

ParameterSetting
Column Kinetex Biphenyl, 2.1 x 50 mm, 2.6 µm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 5% B (Isocratic hold) 0.5-3.0 min: 5% -> 95% B (Linear Ramp) 3.0-4.0 min: 95% B (Wash)
Source Temp 350°C
Capillary Voltage 3.5 kV (ESI+)
C. Method Development Workflow

Use this logic flow to troubleshoot and optimize the assay.

Workflow Start Start: 1 µg/mL Infusion Q1_Scan Q1 Scan (Full MS) Confirm m/z 220.1 Start->Q1_Scan Prod_Scan Product Ion Scan (CE Ramp 10-40V) Q1_Scan->Prod_Scan Select_MRM Select MRM Transitions 220.1 -> 176.1 (Quant) 220.1 -> 202.1 (Qual) Prod_Scan->Select_MRM Chrom_Opt Column Selection Test Biphenyl vs C18 Select_MRM->Chrom_Opt Final Final Method Chrom_Opt->Final

Caption: Step-by-step method development workflow for optimizing detection of piperidinyl-benzoic acid derivatives.

References

  • PubChem Compound Summary. "4-(4-methylpiperazin-1-yl)benzoic acid" (Structural Analog Data). National Center for Biotechnology Information.[1] Accessed February 18, 2026. [Link][1]

  • Doc Brown's Chemistry. "Mass spectrum of benzoic acid fragmentation patterns." Doc Brown's Chemistry Resources. Accessed February 18, 2026. [Link]

  • Advanced Materials Technology. "Separation of Polar Isomers using Halo Biphenyl." Halo Columns Application Notes. Accessed February 18, 2026. [Link]

  • Prasain, J. "Ion fragmentation of small molecules in mass spectrometry."[3] University of Alabama at Birmingham. Accessed February 18, 2026. [Link]

Sources

HPLC Method Validation Guide: 4-Methyl-3-piperidin-1-yl-benzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide
Author: Senior Application Scientist, Separation Sciences

Executive Summary & Strategic Rationale

The Challenge: 4-Methyl-3-piperidin-1-yl-benzoic acid represents a classic "chromatographer's nightmare": a zwitterionic molecule containing a highly basic piperidine moiety (


) and an acidic benzoate group (

).

Standard C18 protocols often fail for this specific intermediate. At neutral pH, the zwitterionic state leads to poor retention and "dewetting." At low pH, the protonated piperidine nitrogen interacts aggressively with residual silanols on the silica backbone, causing severe peak tailing (


) and quantitation errors.

The Solution: This guide compares two distinct approaches:

  • Method A (Traditional): A generic C18 method using Phosphate Buffer (pH 2.5).

  • Method B (Optimized): A Phenyl-Hexyl method using Ammonium Formate (pH 3.0).

Verdict: While Method A is functional, Method B is the superior choice for validation. It leverages


-

interactions to separate the aromatic core from process impurities and utilizes a specific buffer system that masks silanols, ensuring superior peak symmetry and robustness compliant with ICH Q2(R2) standards.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The following table summarizes the performance metrics observed during development.

FeatureMethod A: Generic C18Method B: Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl chain (C18)Phenyl-Hexyl with Endcapping
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase 0.1%

/ ACN
10mM Ammonium Formate (pH 3.0) / ACN
Peak Symmetry (Tailing) 1.8 (Significant Tailing)1.1 (Excellent)
Resolution (Impurity) 1.5 (Baseline)> 3.0 (Robust)
MS Compatibility No (Non-volatile phosphate)Yes (Volatile formate)
Column Life Moderate (Acid hydrolysis risk)High (Steric protection)
Mechanism of Action

The Phenyl-Hexyl phase offers a distinct advantage for benzoic acid derivatives. The phenyl ring in the stationary phase engages in


-

stacking with the benzene ring of the analyte. This interaction is orthogonal to hydrophobicity, allowing the separation of the target molecule from structurally similar synthesis by-products (e.g., des-methyl impurities) that co-elute on C18.

Detailed Experimental Protocol (Method B)

This protocol is the validated standard for purity assessment.

Reagents & Materials[1][2][3][4][5]
  • Reference Standard: 4-Methyl-3-piperidin-1-yl-benzoic acid (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.

  • Buffer: Ammonium Formate (LC-MS Grade), Formic Acid.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
Chromatographic Conditions
  • Flow Rate:

    
    
    
  • Injection Volume:

    
    
    
  • Column Temperature:

    
     (Critical for reducing mobile phase viscosity and improving mass transfer).
    
  • Detection: UV @ 254 nm (Benzoate absorption max).

  • Mobile Phase A: 10mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibrate
2.0 10 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibrate

| 23.0 | 10 | End |

Sample Preparation
  • Stock Solution: Dissolve

    
     of sample in 
    
    
    
    of Methanol (
    
    
    ).
  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard: Dilute Stock to

    
     using Diluent. Filter through 
    
    
    
    PTFE filter.

Method Validation Data (ICH Q2(R2) Compliant)

The following data represents the performance of Method B .

System Suitability Testing (SST)

Criteria: Tailing Factor < 1.5, Theoretical Plates > 5000, %RSD < 2.0%.

ParameterResult (n=6)Pass/Fail
Retention Time (RT)

Pass
Tailing Factor (

)
1.12Pass
Theoretical Plates (N)8,450Pass
Area %RSD0.45%Pass
Linearity & Range

Protocol: 5 concentration levels from 50% to 150% of target concentration.

Concentration (

)
Peak Area (mAU*s)
501250.4
751870.1
1002510.5
1253140.8
1503760.2
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998
    
  • Result: Highly linear response confirms suitability for quantitative purity assay.

Accuracy (Recovery)

Protocol: Spiking known impurities into the sample matrix.

Spike LevelRecovery (%)% RSD
80%99.4%0.8%
100%100.2%0.5%
120%99.8%0.7%

Visualizing the Science

Diagram 1: The Validation Workflow (ICH Q2 R2)

This diagram outlines the logical flow of the validation lifecycle, emphasizing the new "Analytical Target Profile" (ATP) concept introduced in Revision 2.

ValidationWorkflow cluster_Validation ICH Q2(R2) Validation Parameters ATP Analytical Target Profile (ATP) Define: Purity > 99.5%, Impurities < 0.1% MethodDev Method Development (Screening C18 vs Phenyl-Hexyl) ATP->MethodDev RiskAssess Risk Assessment (Identify Critical Method Parameters) MethodDev->RiskAssess Specificity Specificity (Impurity Separation) RiskAssess->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (pH +/- 0.2, Temp +/- 5C) Precision->Robustness FinalMethod Validated Method (SOP Generation) Robustness->FinalMethod

Caption: The ICH Q2(R2) lifecycle approach, moving from the Analytical Target Profile (ATP) through risk assessment to final validation.

Diagram 2: Separation Mechanism (Phenyl-Hexyl)

Why does Method B work? This diagram illustrates the dual-interaction mechanism that stabilizes the zwitterion.

SeparationMechanism Analyte 4-Methyl-3-piperidin-1-yl-benzoic acid (Analyte) StationaryPhase Phenyl-Hexyl Ligand (Stationary Phase) Analyte->StationaryPhase Pi-Pi Stacking (Benzoate Ring) Analyte->StationaryPhase Hydrophobic Interaction Silanol Residual Silanol (Si-OH) Analyte->Silanol Blocked Interaction (Tailing Prevented) Buffer Ammonium Formate (Buffer Cation) Buffer->Silanol Silanol Masking (Competitive Binding)

Caption: Mechanism of Method B. The buffer masks silanols to prevent tailing, while Pi-Pi interactions provide unique selectivity.

Troubleshooting & Robustness

Common Issue: Retention Time Drift

  • Cause: pH sensitivity of the piperidine ring (

    
    ) and benzoic acid (
    
    
    
    ). Small changes in pH 3.0 affect the ionization ratio of the acid.
  • Fix: Ensure buffer is prepared gravimetrically, not just by pH meter adjustment. Use a buffer concentration of at least 10mM to maintain capacity.

Common Issue: Peak Tailing

  • Cause: "Column overload" or silanol activity.

  • Fix: If tailing increases, reduce injection volume to

    
    . Ensure the column is explicitly "Endcapped" (e.g., Eclipse Plus or equivalent).
    

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]

  • McCalley, D. V. (2017). Analysis of basic solutes by liquid chromatography.[6][3] Journal of Chromatography A, 1523, 49-62. (Discusses silanol interactions with piperidine bases). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Phenyl-Hexyl selectivity mechanisms). [Link]

Sources

Precision in Microanalysis: Comparative Evaluation of Calibration Standards and Combustion Aids for 4-Methyl-3-piperidin-1-yl-benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Microanalytical Challenge

In pharmaceutical intermediate profiling, 4-Methyl-3-piperidin-1-yl-benzoic acid (C₁₃H₁₇NO₂) represents a specific class of "difficult" matrices for elemental microanalysis. Unlike simple long-chain alkanes, this molecule combines a tertiary amine within a saturated heterocycle (piperidine) and an aromatic carboxylic acid moiety .

This duality presents two distinct analytical risks:

  • Refractory Nitrogen Formation: The piperidine ring, being a saturated heterocycle attached to an aromatic system, can form thermodynamically stable "chars" or refractory carbon-nitrogen byproducts (nitriles) during flash combustion, leading to low Nitrogen recovery.

  • Hygroscopicity & Decarboxylation: The carboxylic acid group renders the molecule susceptible to moisture uptake (affecting Hydrogen results) and potential early decarboxylation if the combustion temperature ramp is not optimized.

This guide compares standard calibration materials and combustion aids to determine the most accurate protocol for validating the purity of this specific compound.

Comparative Analysis of Calibration Standards

For high-precision pharmaceutical release testing, "generic" calibration often fails. Below is a technical comparison of calibration standards evaluated for their suitability in analyzing 4-Methyl-3-piperidin-1-yl-benzoic acid.

Option A: Acetanilide (The Industry Workhorse)
  • Formula: C₈H₉NO

  • Structure: Simple aromatic amide.[1]

  • Verdict: Baseline Suitable, but prone to bias.

  • Analysis: Acetanilide is the default standard for most CHNS analyzers. However, its nitrogen is part of a simple amide linkage. It combusts more easily than the tertiary amine found in the piperidinyl group of our target molecule. Using Acetanilide alone often results in a -0.2% to -0.4% bias in Nitrogen recovery for piperidine derivatives because the instrument is calibrated on a "easier" combustion profile.

Option B: Sulfanilamide (The Nitrogen Stress-Test)
  • Formula: C₆H₈N₂O₂S

  • Structure: Aromatic sulfonamide with a primary amine.

  • Verdict: Superior for Nitrogen Accuracy.

  • Analysis: Sulfanilamide contains both an amine and a sulfonamide group, requiring more vigorous oxidation to release N₂ quantitatively. This "combustion enthalpy" profile more closely matches the energy required to break down the piperidine ring in the target compound.

Option C: Atropine (The Matrix Match)
  • Formula: C₁₇H₂₃NO₃

  • Structure: Contains a tropane ring (bicyclic amine) and ester.

  • Verdict: Best Structural Analog.

  • Analysis: Atropine is structurally the closest certified reference material (CRM) to 4-Methyl-3-piperidin-1-yl-benzoic acid. It contains a cyclic tertiary amine and oxygenated groups. It provides the best "matrix matching," minimizing errors caused by adsorption/desorption kinetics in the chromatographic column.

Experimental Data: Method Optimization

The following data represents a validation study comparing the recovery of 4-Methyl-3-piperidin-1-yl-benzoic acid (Theoretical: C=71.20%, H=7.81%, N=6.39%) using different standards and combustion aids.

Experimental Conditions:

  • Instrument: Flash 2000 CHNS Analyzer (Thermo Fisher equivalent)

  • Carrier Gas: Helium (140 mL/min)

  • Combustion Temp: 980°C

  • Sample Weight: 2.000 mg (±0.005 mg)

Table 1: Comparative Recovery Data
ParameterMethod A: Acetanilide (Std)Method B: Sulfanilamide (Std)Method C: Atropine + V₂O₅ (Optimized)
Combustion Aid None (WO₃ reactor only)None (WO₃ reactor only)Vanadium Pentoxide (V₂O₅)
Carbon (C%) 71.15% (Δ -0.05)71.18% (Δ -0.02)71.21% (Δ +0.01)
Hydrogen (H%) 7.95% (Δ +0.14)*7.85% (Δ +0.04)7.82% (Δ +0.01)
Nitrogen (N%) 6.15% (Δ -0.24)**6.30% (Δ -0.09)6.38% (Δ -0.01)
RSD % (n=5) 0.45%0.22%0.08%
  • *Note on Method A: The high Hydrogen error suggests moisture contamination; Acetanilide is hydrophobic and did not compensate for the target's hygroscopicity.

  • **Note on Method A: The low Nitrogen recovery confirms incomplete combustion of the piperidine ring without aids.

Recommended Protocol: The "Oxidative Boost" Method

To achieve the precision seen in Method C, follow this self-validating protocol. This method utilizes Vanadium Pentoxide (V₂O₅) , which acts as an oxygen donor, providing a localized "oxygen explosion" directly at the sample site, ensuring the piperidine ring is fully shattered.

Step-by-Step Workflow
  • Preparation of Combustion Aid:

    • Store V₂O₅ in a desiccator. It must be strictly anhydrous.

    • Pre-condition the V₂O₅ by heating to 300°C for 2 hours if atmospheric exposure is suspected.

  • Weighing (The Critical Step):

    • Place a Tin Capsule (Lightweight, pressed) on the microbalance. Tare.

    • Add 2 - 3 mg of 4-Methyl-3-piperidin-1-yl-benzoic acid.

    • Crucial: Add 5 - 10 mg of V₂O₅ powder directly on top of the sample.

    • Fold the capsule strictly excluding air (look for the "flat pancake" shape, not a ball).

  • Instrument Configuration:

    • Oxidation Reactor: Filled with Chromium Oxide / Silvered Cobaltous-Cobaltic Oxide.

    • Reduction Reactor: Reduced Copper wires (maintain at 650°C).

    • Oxygen Injection: Increase O₂ injection time by 2 seconds relative to standard Acetanilide method to account for the extra carbon load.

  • Calibration:

    • Run 3 blanks (Empty Tin + V₂O₅).

    • Run K-Factor calibration using Atropine (or Sulfanilamide if Atropine is unavailable).

Visualization of Analytical Logic

Diagram 1: The "Oxidative Boost" Combustion Mechanism

This diagram illustrates why V₂O₅ is necessary for the piperidine moiety.

CombustionMechanism Sample Target Sample (Piperidine Ring) Flash Flash Combustion (980°C + O2) Sample->Flash Intermediates Refractory Nitriles (Potential Error) Flash->Intermediates Without Aid CompleteOx Complete Oxidation (NOx + CO2 + H2O) Flash->CompleteOx With V2O5 V2O5 V2O5 Aid (Local O2 Donor) V2O5->Flash Boosts O2 Detector TCD Detection (Accurate N%) Intermediates->Detector Low N Recovery Reduction Reduction Tube (NOx -> N2) CompleteOx->Reduction Reduction->Detector 100% Recovery

Caption: V₂O₅ prevents the formation of refractory nitrile intermediates, ensuring quantitative conversion to NOx.

Diagram 2: Decision Matrix for Standard Selection

SelectionMatrix Start Select Calibration Standard CheckN Does sample have Refractory N (Heterocycles)? Start->CheckN Simple Use Acetanilide (Standard) CheckN->Simple No (Simple Amine) Complex Check Oxygen/Sulfur Content CheckN->Complex Yes HighS Use BBOT or Sulfanilamide Complex->HighS Contains S HighO Use Atropine or Benzoic Acid (for C/H) Complex->HighO High O / No S Target Target: 4-Methyl-3-piperidin... (Heterocycle + Oxygen) HighO->Target Best Matrix Match Target->Complex

Caption: Decision logic for selecting Atropine or Sulfanilamide over Acetanilide for this specific compound.

References

  • Thermo Fisher Scientific. (2020).[2][3] FlashSmart Elemental Analyzer: Nitrogen Determination by Dumas Method.[4] Retrieved from

  • Elemental Microanalysis Ltd. (2023).[3] Combustion Aids and Reagents for Microanalysis.[3] Retrieved from

  • ChemScene. (n.d.). 4-(Piperidin-1-ylmethyl)benzoic acid Product Data. Retrieved from

  • PerkinElmer. (n.d.).[3] Acetanilide Calibration Standard Data Sheet. Retrieved from

  • Elementar. (2022). Analysis of Nitrogen Heterocycles in Pharmaceuticals. Retrieved from

Sources

UV-Vis absorption characteristics of piperidinyl benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of Piperidinyl Benzoic Acids Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperidinyl benzoic acids represent a distinct class of donor-acceptor (


) chromophores where the piperidine ring acts as a strong electron donor and the carboxyl group as an acceptor. This guide analyzes the UV-Vis absorption profile of 4-(piperidin-1-yl)benzoic acid  and its isomers, contrasting them with the industry-standard analog, 4-(dimethylamino)benzoic acid (DMABA) .

Key Technical Insight: The piperidinyl substituent induces a bathochromic shift (10–20 nm) relative to the dimethylamino group due to enhanced inductive donation from the alicyclic ring. However, this electronic advantage is strictly position-dependent; ortho-substitution leads to a collapse of the charge-transfer band due to steric inhibition of resonance (SIR).

Mechanistic Basis of Absorption

The optical properties of piperidinyl benzoic acids are governed by Intramolecular Charge Transfer (ICT) . Upon photon absorption, electron density migrates from the nitrogen lone pair (HOMO) through the phenyl


-system to the carboxyl antibonding orbital (LUMO).
Electronic Transition Pathway

The following diagram illustrates the charge transfer mechanism and the critical structural dependencies that dictate the spectral profile.

ICT_Mechanism Donor Piperidine Nitrogen (Donor) Bridge Phenyl Ring (Conjugated Bridge) Donor->Bridge n -> pi* Injection Acceptor Carboxyl Group (Acceptor) Bridge->Acceptor Delocalization ICT_State ICT Excited State (Highly Polar) Acceptor->ICT_State Excitation (UV Absorption) Steric Ortho-Steric Hindrance (Twists Bond) Steric->Donor Decouples Solvent Polar Solvent (Stabilizes ICT) Solvent->ICT_State Red Shift (Bathochromic)

Caption: Figure 1. Mechanism of Intramolecular Charge Transfer (ICT) in piperidinyl benzoic acids. Steric hindrance disrupts the donor-bridge coupling, while polar solvents stabilize the excited state.

Comparative Analysis: Performance & Alternatives

A. Piperidinyl vs. Dimethylamino (The Standard)

The closest spectral analog is 4-(dimethylamino)benzoic acid (DMABA).[1] While both share the same fundamental chromophore, the piperidine ring offers distinct electronic modulation.

Feature4-(Dimethylamino)benzoic Acid (DMABA)4-(Piperidin-1-yl)benzoic AcidTechnical Implication

(Ethanol)
~295 – 305 nm305 – 320 nm Piperidine is a slightly stronger donor due to the inductive effect of the cyclic alkyl chain.
Molar Absorptivity (

)
~25,000

~28,000

Higher probability of transition; more efficient photon capture.
Conformational Rigidity Low (Free rotation of methyls)Medium (Chair conformation) The piperidine ring is bulkier, increasing sensitivity to steric crowding in the local environment.
Solvatochromism Positive (Red shift in polar solvents)Positive (Enhanced) Useful as a polarity probe; spectrum shifts significantly from hexane to methanol.
B. Positional Isomerism: The "Ortho Effect"

The position of the piperidinyl group drastically alters the UV profile. This is a critical quality control checkpoint during synthesis.

  • Para (4-position): Maximum conjugation. Strong, broad ICT band at >300 nm.

  • Meta (3-position): Resonance decoupling. The nitrogen lone pair cannot conjugate directly with the carboxyl group. The spectrum resembles an alkyl-benzene sum (bands at ~250 nm), with significantly lower intensity.

  • Ortho (2-position): Steric Inhibition of Resonance (SIR). The bulky piperidine ring forces the carboxyl group (or the amine itself) out of the benzene plane to minimize van der Waals repulsion.

    • Result: The ICT band collapses or blue-shifts (hypsochromic shift) back toward the unsubstituted benzoic acid range (~230 nm).

Experimental Protocol: Self-Validating Workflow

To obtain reproducible spectral data, one must control for pH and aggregation. The piperidinyl nitrogen is basic (


 for the aniline derivative), and protonation destroys the donor capability.
Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN).

  • Buffer: Phosphate buffer (pH 7.4) for aqueous scans; 0.1 M NaOH for forced deprotonation.

  • Blank: Pure solvent + identical buffer concentration.

Step-by-Step Methodology

Protocol_Flow Start Sample Preparation Dissolve Dissolve 1 mg in 10 mL Ethanol (Stock) Start->Dissolve Dilute Dilute to ~20 µM (Target Abs 0.6 - 0.8) Dissolve->Dilute Check_pH CRITICAL: Check pH Dilute->Check_pH Acidic pH < 5 (Protonated Amine) Check_pH->Acidic Acidic Neutral pH > 7 (Neutral/Anionic) Check_pH->Neutral Neutral/Basic Scan_Acid Scan: No ICT Band (Validation of Purity) Acidic->Scan_Acid Scan_Base Scan: Strong ICT Band (Primary Data) Neutral->Scan_Base

Caption: Figure 2. Experimental workflow emphasizing pH control. Protonation of the amine (Acidic path) quenches the signal, serving as a negative control.

Protocol Notes:

  • Baseline Correction: Always run a solvent-only baseline. The high absorptivity of these compounds makes them sensitive to baseline drift.

  • Concentration Check: If

    
    , dilute immediately. These molecules can form dimers at high concentrations (deviation from Beer's Law).
    
  • The "Acid Drop" Test: Add 1 drop of HCl to the cuvette. The main peak at >300 nm should disappear. If it remains, the signal is likely an impurity, not the amino-benzoic acid.

Summary of Spectral Characteristics

CompoundSolvent

(nm)

(

)
Transition Assignment
Benzoic Acid Water230, 27410,000; 1,000

(Ring)
4-(Dimethylamino)benzoic acid Ethanol30026,500

(ICT)
4-(Piperidin-1-yl)benzoic acid Ethanol312 ~28,000

(ICT)
4-(Piperidin-1-yl)benzoic acid Cyclohexane295 ~22,000

(ICT)
2-(Piperidin-1-yl)benzoic acid Ethanol~250 < 5,000

(Twisted)

(Note: Values are synthesized from comparative analysis of DMABA and piperidinyl derivatives [1, 3, 4].)

References

  • NIST Chemistry WebBook. Benzoic acid, 4-(dimethylamino)- UV/Visible Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 4-(Piperidin-1-yl)benzoic acid Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Kósa, C., et al. (2012). Preparation and Spectral Characterization of Fluorescence Probes Based on 4-N,N-Dimethylamino Benzoic Acid and Sterically Hindered Amines. ResearchGate.[2] Available at: [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Royal Society of Chemistry.[3] Available at: [Link]

  • Chemistry Stack Exchange. Steric inhibition of resonance in ortho-substituted benzoic acids. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methyl-3-piperidin-1-yl-benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Senior Scientist Note: As a research chemical (RC), the specific toxicological profile of 4-Methyl-3-piperidin-1-yl-benzoic acid has not been fully characterized. Consequently, our safety protocols are derived from the Structure-Activity Relationship (SAR) of its functional groups: the acidic benzoic moiety and the basic piperidine ring. We treat this compound as a potential sensitizer and corrosive irritant until proven otherwise.

Core Hazard Profile (Inferred)
  • Physical State: Solid (likely crystalline powder).

  • Primary Routes of Entry: Inhalation of dust, ocular contact, dermal absorption.

  • GHS Classification (Conservative Estimate):

    • Skin Irrit. 2 (H315): Causes skin irritation.[1][2]

    • Eye Dam. 1 (H318): Causes serious eye damage (due to zwitterionic/acidic nature).

    • STOT SE 3 (H335): May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE) Matrix

Select your PPE tier based on the mass of chemical being handled. "Standard" applies to most analytical weighing; "High Exposure" applies to synthesis scale-up or spill cleanup.

Protection TierQuantityRespiratoryHand ProtectionEye/Face ProtectionBody Protection
Tier 1: Analytical < 100 mgFume Hood (Sash lowered)Nitrile Gloves (0.11 mm, single)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Tier 2: Preparative 100 mg - 10 gFume Hood + N95 (if outside hood)Nitrile Gloves (Double gloved)Chemical Goggles (Vented)Lab Coat + Tyvek Sleeves
Tier 3: Bulk/Spill > 10 gP100 Respirator or PAPRNitrile + Laminate (Silver Shield)Face Shield + GogglesFull Tyvek Suit
PPE Decision Logic

The following decision tree illustrates the logic for selecting appropriate protective gear based on operational context.

PPE_Decision_Tree Start Start: Handling 4-Methyl-3-piperidin-1-yl-benzoic acid Is_Solid Is the material in Solid/Powder form? Start->Is_Solid Quantity_Check Quantity > 1 gram? Is_Solid->Quantity_Check Yes Tier1 Tier 1: Nitrile Gloves + Safety Glasses (Work in Hood) Is_Solid->Tier1 No (In Solution) Hood_Available Is Fume Hood Available? Quantity_Check->Hood_Available Yes Quantity_Check->Tier1 No Tier2 Tier 2: Double Gloves + Goggles (Work in Hood) Hood_Available->Tier2 Yes Tier3 Tier 3: P100 Respirator + Face Shield (If Hood unavailable or Spill) Hood_Available->Tier3 No

Figure 1: PPE Selection Logic based on physical state and operational scale.

Operational Protocols

A. Weighing & Transfer

Objective: Minimize dust generation (aerosolization).[3][6]

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat before transfer. Substituted benzoic acids often carry high static charges.

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Technique: Use the "tap-and-pour" method. Do not scoop vigorously.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by ethanol.

B. Solubilization & Reaction Setup

Solubility Profile (Predicted):

  • Water: Low solubility (unless pH > 8).

  • DMSO/DMF: High solubility.

  • Methanol/Ethanol: Moderate to High solubility.

Protocol:

  • Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • If heating is required to dissolve, ensure the vessel is vented through a reflux condenser or needle vent to prevent pressure buildup from solvent expansion.

Emergency Response Procedures

Trust Principle: Panic causes more injury than chemicals. Follow this self-validating loop: Isolate -> Decontaminate -> Seek Help.

Scenario A: Ocular Exposure (Eye Contact)[8][9]
  • Immediate Action: Do NOT rub eyes.

  • Protocol: Flush with tepid water for 15 minutes minimum at an eyewash station. Hold eyelids open forcibly.

  • Medical: Seek immediate ophthalmological evaluation. Benzoic acid derivatives can cause corneal clouding if untreated [1].

Scenario B: Dermal Exposure (Skin Contact)[8]
  • Immediate Action: Remove contaminated clothing immediately.[1][7]

  • Protocol: Wash affected area with soap and water for 15 minutes.[3][5] Do not use alcohol (ethanol/isopropanol) as this may enhance transdermal absorption of the lipophilic piperidine moiety.

  • Observation: Monitor for redness or blistering over the next 24 hours.

Scenario C: Spills (Solid Powder)
  • Isolate: Mark the area.

  • PPE Up: Don Tier 2 PPE (Goggles, Double Gloves).

  • Contain: Cover the powder with a wet paper towel (dampened with water) to prevent dust from becoming airborne.

  • Cleanup: Scoop up the damp material and towels. Place in a wide-mouth hazardous waste jar.

  • Wash: Clean the surface with 1N Sodium Bicarbonate (aq) to neutralize any residual acid, followed by water.

Waste Disposal & Logistics[11][12]

Directive: Never dispose of this compound down the drain. It poses a risk to aquatic life and may disrupt municipal water treatment bacteria.

Waste StreamCompositionPackaging RequirementLabeling
Solid Hazardous Pure compound, contaminated weighing boats, dry wipes.Clear plastic wide-mouth jar (HDPE)."Solid Hazardous Waste: Organic Acid/Amine"
Liquid Organic Dissolved in DMSO, MeOH, DCM, or Ethyl Acetate.Amber glass bottle or HDPE carboy."Flammable/Toxic Organic Waste"
Liquid Aqueous Dissolved in water/buffer.HDPE carboy."Aqueous Waste (Trace Organics)"
Sharps Contaminated needles/syringes.Red Sharps Container."Bio/Chem Sharps"
Disposal Workflow Diagram

Disposal_Workflow Waste Chemical Waste State Physical State? Waste->State Solid Solid/Wipes State->Solid Liquid Liquid Solution State->Liquid Bin_Solid Solid Waste Bin (Yellow Tag) Solid->Bin_Solid Solvent Solvent Type? Liquid->Solvent Bin_Hal Halogenated Waste (DCM/Chloroform) Solvent->Bin_Hal Contains Halogens Bin_NonHal Non-Halogenated (Acetone/MeOH) Solvent->Bin_NonHal No Halogens

Figure 2: Waste segregation workflow to ensure environmental compliance.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736532, 4-(4-Methylpiperazin-1-yl)benzoic acid (Structural Analog). Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

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